molecular formula C11H17F2NO2 B596394 Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1264635-66-6

Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B596394
CAS No.: 1264635-66-6
M. Wt: 233.259
InChI Key: NABSFZFNNHRMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate is a useful research compound. Its molecular formula is C11H17F2NO2 and its molecular weight is 233.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO2/c1-9(2,3)16-8(15)14-6-10(7-14)4-11(12,13)5-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABSFZFNNHRMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719170
Record name tert-Butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264635-66-6
Record name tert-Butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate is a fluorinated heterocyclic building block of significant interest in medicinal chemistry. Its rigid spirocyclic core, combined with the presence of gem-difluoro substitution, offers a unique three-dimensional scaffold that can serve as a bioisosteric replacement for more common motifs like piperidine. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in drug discovery, particularly as a versatile intermediate for creating novel chemical entities.

Chemical and Physical Properties

The azaspiro[3.3]heptane framework provides a constrained conformation, which is advantageous in drug design for optimizing binding to biological targets. The gem-difluoro group can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa.

PropertyValue
Molecular Formula C11H17F2NO2
Molecular Weight 249.26 g/mol
Appearance Expected to be a solid or oil
Solubility Soluble in common organic solvents
CAS Number 1434493-41-1

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the construction of the difluorinated spirocyclic core followed by functionalization. A convenient methodology has been developed for the multigram synthesis of 6,6-difluorospiro[3.3]heptane scaffolds.[1] The following protocol is a representative synthesis.

Experimental Protocol: Synthesis of a Key Precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane

A key intermediate for the synthesis of 6,6-difluorospiro[3.3]heptane derivatives is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.[1]

Materials:

  • 3,3-Difluorocyclobutane-1,1-dicarboxylic acid

  • Thionyl chloride

  • Sodium borohydride

  • Triphenylphosphine

  • Carbon tetrabromide

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Diol Formation: 3,3-Difluorocyclobutane-1,1-dicarboxylic acid is reduced to the corresponding diol using a suitable reducing agent like sodium borohydride in an appropriate solvent.

  • Bromination: The resulting diol is then subjected to bromination. A mixture of the diol and triphenylphosphine in dichloromethane is treated with carbon tetrabromide at 0 °C. The reaction is stirred and allowed to warm to room temperature overnight.

  • Workup and Purification: The reaction mixture is quenched with water, and the organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,1-bis(bromomethyl)-3,3-difluorocyclobutane

  • Benzylamine

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile

  • Di-tert-butyl dicarbonate (Boc)2O

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Ethyl acetate

  • Hexane

Procedure:

  • Cyclization: To a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane in acetonitrile, add benzylamine and DIPEA. The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

  • Boc Protection: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in a suitable solvent like dichloromethane, and (Boc)2O is added. The reaction is stirred at room temperature.

  • Debenzylation: The resulting N-benzyl-N-Boc protected intermediate is then debenzylated. The compound is dissolved in methanol, and 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere.

  • Purification: The catalyst is filtered off, and the solvent is evaporated. The crude product is purified by column chromatography (eluting with a gradient of ethyl acetate in hexane) to afford this compound.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in drug discovery.

  • Bioisosterism: The 2-azaspiro[3.3]heptane moiety is recognized as a bioisostere of piperidine, a common scaffold in many bioactive compounds.[2] The spirocyclic nature imparts a more rigid and defined three-dimensional structure compared to the flexible piperidine ring.

  • PROTAC Linkers: Amine derivatives of this scaffold, such as tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, are utilized as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are bifunctional molecules that induce the degradation of target proteins.[3]

  • Novel Chemical Space: The incorporation of this fluorinated spirocycle allows for the exploration of novel chemical space, potentially leading to compounds with improved pharmacological profiles, such as enhanced metabolic stability and better target selectivity.[4][5]

Visualizations

Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Intermediates & Final Product A 3,3-Difluorocyclobutane-1,1-dicarboxylic acid S1 Reduction & Bromination A->S1 B Benzylamine S2 Cyclization B->S2 C (Boc)2O S3 Boc Protection C->S3 I1 1,1-bis(bromomethyl)-3,3-difluorocyclobutane S1->I1 I2 N-benzyl-6,6-difluoro-2-azaspiro[3.3]heptane S2->I2 I3 N-benzyl-N-Boc-6,6-difluoro-2-azaspiro[3.3]heptane S3->I3 S4 Debenzylation FP This compound S4->FP I1->S2 I2->S3 I3->S4

Caption: Synthetic workflow for the target compound.

Role in Drug Discovery

G cluster_0 Core Scaffold cluster_1 Chemical Modifications cluster_2 Applications A Tert-butyl 6,6-difluoro-2- azaspiro[3.3]heptane-2-carboxylate B Deprotection A->B C Functionalization (e.g., amination) B->C D Coupling Reactions C->D E Bioisosteric Replacement (e.g., for Piperidine) D->E F PROTAC Linkers D->F G Novel Drug Candidates D->G

References

An In-depth Technical Guide to Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate possesses a unique three-dimensional structure dominated by two fused four-membered rings. The central spirocyclic carbon atom imparts a high degree of rigidity to the molecule. The azetidine ring is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions. The cyclobutane ring is substituted with two fluorine atoms at the 6-position, which is anticipated to enhance the metabolic stability and lipophilicity of molecules incorporating this scaffold.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound (Predicted/Inferred)Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[1]6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid[2]
CAS Number 1264635-66-61181816-12-5Not Available
Molecular Formula C₁₁H₁₇F₂NO₂C₁₁H₁₇NO₃C₉H₁₀F₂O₄
Molecular Weight ( g/mol ) ~249.26211.26220.17
LogP (Predicted) ~2.1~0.5Not Available
Melting Point (°C) Not AvailableNot Available190–191
Boiling Point (°C) Not AvailableNot AvailableNot Available

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available in peer-reviewed literature. However, based on the established synthesis of the 6,6-difluorospiro[3.3]heptane scaffold and general methods for the formation of 2-azaspiro[3.3]heptanes, a plausible synthetic route can be proposed.

The key starting material is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, which can be synthesized on a multigram scale.[2] The formation of the 2-azaspiro[3.3]heptane ring system can then be achieved by reacting this difluorinated building block with a suitable nitrogen-containing precursor, followed by cyclization.

Proposed Synthetic Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 1,1-bis(bromomethyl)-3,3-difluorocyclobutane F Intermediate: N-Boc protected tosyl derivative A->F B tert-Butyl N-(tosylmethyl)carbamate B->F C Phase Transfer Catalyst (e.g., TBAB) C->F D Base (e.g., NaOH) D->F E Solvent (e.g., Toluene/Water) E->F I This compound F->I G Strong Base (e.g., NaH) G->I H Solvent (e.g., DMF) H->I

Caption: Proposed two-step synthesis of the target compound.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of tert-butyl ((6,6-difluoro-2-tosyl-2-azaspiro[3.3]heptan-2-yl)methyl)carbamate (Intermediate F)

  • To a stirred solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1.0 eq) and tert-butyl N-(tosylmethyl)carbamate (1.1 eq) in a biphasic solvent system of toluene and water (1:1) is added a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).

  • A solution of sodium hydroxide (2.5 eq) in water is added dropwise at room temperature.

  • The reaction mixture is stirred vigorously at 60-70 °C for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.

  • Upon completion, the layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (I)

  • To a solution of the intermediate F (1.0 eq) in anhydrous dimethylformamide (DMF) is added sodium hydride (60% dispersion in mineral oil, 1.2 eq) portionwise at 0 °C under an inert atmosphere.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction is quenched by the slow addition of water at 0 °C.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The final product is purified by column chromatography.

Spectroscopic and Analytical Data (Predicted)

As no experimental data is publicly available, the following table presents predicted and inferred analytical data based on the structure and data from similar compounds.

Table 2: Predicted Analytical Data

AnalysisPredicted Data
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), and methylene protons of the azetidine and cyclobutane rings (multiplets, ~2.0-4.0 ppm).
¹³C NMR Signals for the quaternary carbon of the Boc group, the carbonyl carbon, the spiro carbon, and the methylene carbons of the rings. The carbon bearing the fluorine atoms would appear as a triplet due to C-F coupling.
¹⁹F NMR A single signal for the two equivalent fluorine atoms.
Mass Spec (ESI-MS) Expected [M+H]⁺ at m/z ~250.1.

Role in Drug Discovery: A Precursor to CXCR2 Antagonists

The primary application of this compound in drug discovery is as a scaffold for the synthesis of more complex molecules, notably as a precursor for antagonists of the C-X-C chemokine receptor 2 (CXCR2).

CXCR2 Signaling Pathway

CXCR2 is a G-protein coupled receptor (GPCR) that plays a critical role in the inflammatory response, primarily by mediating the migration of neutrophils to sites of inflammation.

G cluster_0 CXCR2 Signaling cluster_1 Inhibition A CXCLs (e.g., CXCL8) B CXCR2 A->B binds C G-protein activation B->C D Downstream signaling cascades (e.g., PLC, PI3K) C->D E Neutrophil chemotaxis, activation, and degranulation D->E F CXCR2 Antagonist (derived from title compound) F->B blocks

Caption: CXCR2 signaling and point of antagonist intervention.

Dysregulation of the CXCR2 signaling pathway is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). By blocking the binding of chemokines to CXCR2, antagonists can inhibit the downstream signaling cascade, thereby reducing neutrophil recruitment and mitigating inflammation. The rigid, fluorinated spirocyclic scaffold of the title compound is a desirable feature for the design of potent and selective CXCR2 antagonists with improved pharmacokinetic properties.

Conclusion

This compound is a promising and versatile building block for the development of novel pharmaceuticals. Its synthesis, while not explicitly detailed in the public domain, can be reasonably inferred from established chemical methodologies. The structural rigidity and the presence of the gem-difluoro group make it an attractive scaffold for targeting proteins where metabolic stability and specific conformational constraints are required. Further research into the synthesis and application of this compound is warranted to fully exploit its potential in drug discovery, particularly in the development of new anti-inflammatory agents targeting the CXCR2 receptor.

References

In-Depth Technical Guide: Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azaspiro[3.3]heptane scaffold has emerged as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more traditional saturated heterocycles like piperidine and morpholine. By replacing these common motifs, medicinal chemists can significantly modulate the physicochemical and pharmacological properties of drug candidates, often leading to improved metabolic stability, aqueous solubility, and reduced lipophilicity. The introduction of a gem-difluoro group at the 6-position of the spirocyclic core further enhances its utility by serving as a lipophilic bioisostere for a carbonyl group, influencing local electronics, and potentially improving membrane permeability and metabolic resistance.

Physicochemical Properties of Related Azaspiro[3.3]heptane Analogs

Due to the absence of specific experimental data for tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate, the following table summarizes key physicochemical properties of its close structural analogs. This data provides a valuable reference for anticipating the characteristics of the target compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate1181816-12-5C₁₁H₁₇NO₃211.26-117.0 to 121.0
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate1147557-97-8C₁₁H₁₉NO₃213.27316.6 ± 42.0 at 760 mmHg127-129
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate1211586-09-2C₁₁H₂₀N₂O₂212.29--

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned through a multi-step sequence starting from the construction of the 6,6-difluorospiro[3.3]heptane core, followed by functionalization and introduction of the protected amine. The following experimental protocols are adapted from established literature procedures for the synthesis of related 6,6-difluorospiro[3.3]heptane derivatives.

Logical Flow of the Proposed Synthesis

G A 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane B Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate A->B Alkylation of diethyl malonate C 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid B->C Saponification D 6,6-Difluorospiro[3.3]heptan-2-one C->D Decarboxylation E 6,6-Difluoro-2-azaspiro[3.3]heptane intermediate D->E Reductive amination or other amination strategy F This compound E->F Boc protection

Caption: Proposed synthetic pathway to the target compound.

Experimental Protocol: Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate

This protocol is based on the alkylation of diethyl malonate with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) in anhydrous dimethylformamide (DMF).

  • Addition of Diethyl Malonate: Diethyl malonate (2.0 equivalents) is added dropwise to the stirred suspension at 0 °C. The mixture is then stirred at room temperature for 1 hour.

  • Alkylation: A solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture. The mixture is then heated to 80 °C and stirred for 12-16 hours.

  • Work-up: After cooling to room temperature, the reaction is carefully quenched with water. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate.

Experimental Protocol: Saponification and Decarboxylation to yield 6,6-Difluorospiro[3.3]heptan-2-one

This protocol describes the conversion of the diester to the corresponding ketone.

  • Saponification: The diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (1.0 equivalent) is dissolved in a mixture of ethanol and water. Sodium hydroxide (2.5 equivalents) is added, and the mixture is heated at reflux for 4-6 hours.

  • Acidification and Extraction: After cooling, the ethanol is removed under reduced pressure. The aqueous residue is cooled in an ice bath and acidified with concentrated hydrochloric acid to pH 1-2. The resulting precipitate (the dicarboxylic acid) is collected by filtration or extracted with ethyl acetate.

  • Decarboxylation: The crude dicarboxylic acid is heated at 140-160 °C until gas evolution ceases, yielding the crude 6,6-difluorospiro[3.3]heptan-2-one.

  • Purification: The ketone can be purified by vacuum distillation or column chromatography.

Experimental Protocol: Formation of this compound

This final stage can be achieved through various synthetic routes, such as a reductive amination of the ketone followed by Boc protection.

  • Reductive Amination (Example): To a solution of 6,6-difluorospiro[3.3]heptan-2-one (1.0 equivalent) in methanol, ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents) are added. The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up: The solvent is evaporated, and the residue is taken up in water and basified with aqueous sodium hydroxide. The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated.

  • Boc Protection: The crude amine is dissolved in a suitable solvent like dichloromethane or tetrahydrofuran. Di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and a base such as triethylamine (1.5 equivalents) are added. The mixture is stirred at room temperature for 12-16 hours.

  • Final Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by column chromatography on silica gel.

Role in Drug Discovery and Lead Optimization

The incorporation of the this compound moiety into drug candidates can be a strategic approach to fine-tune their pharmacological profiles.

Logical Relationship in Lead Optimization

G cluster_0 Lead Compound Modification A Lead Compound with Piperidine/Morpholine B Introduction of Azaspiro[3.3]heptane Core A->B Bioisosteric Replacement C Gem-Difluorination at C-6 B->C Modulation of Physicochemical Properties D Optimized Drug Candidate C->D Improved Profile

Caption: Strategy for lead optimization using the title compound.

The replacement of a traditional heterocyclic ring with the 6,6-difluoro-2-azaspiro[3.3]heptane scaffold can lead to:

  • Improved Metabolic Stability: The gem-difluoro group can block potential sites of metabolism.

  • Enhanced Lipophilicity and Permeability: The fluorine atoms can increase lipophilicity, potentially improving cell membrane permeability.

  • Favorable Conformational Rigidity: The spirocyclic system reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for the target protein.

  • Novel Intellectual Property: The use of this unique scaffold can provide a strong basis for new patent claims.

Conclusion

This compound represents a highly valuable and versatile building block for the development of next-generation therapeutics. While specific data for this compound remains elusive, the well-documented synthetic routes to its core structure and related analogs provide a clear path for its preparation and incorporation into drug discovery programs. Its unique combination of a rigid spirocyclic framework and a gem-difluoro motif offers medicinal chemists a powerful tool to address common challenges in lead optimization and to explore novel chemical space. As the demand for innovative drug candidates with improved properties continues to grow, the importance of scaffolds like this is set to increase significantly.

The Impact of Difluorination on the Physicochemical Properties of Azaspiro[3.3]heptane Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the gem-difluoro group stands out for its ability to act as a bioisostere for carbonyls and other functional groups, influencing lipophilicity, metabolic stability, and acidity/basicity. This technical guide provides an in-depth analysis of the physicochemical properties of difluorinated azaspiro[3.3]heptane scaffolds, a class of conformationally restricted building blocks of increasing interest in drug discovery.

Introduction to Azaspiro[3.3]heptanes in Drug Discovery

Azaspiro[3.3]heptanes are rigid, three-dimensional scaffolds that have gained traction as bioisosteric replacements for more common saturated heterocycles like piperidine and piperazine. Their constrained conformation can lead to improved target selectivity and pharmacological profiles. The introduction of a gem-difluoro group onto this scaffold further refines its properties, offering a unique combination of structural rigidity and electronic modulation. Generally, heteroatom-substituted spiro[3.3]heptanes exhibit higher aqueous solubility and a trend towards greater metabolic stability compared to their cyclohexane analogues.[1]

Physicochemical Properties of Difluorinated Azaspiro[3.3]heptane Scaffolds

The introduction of a gem-difluoro group at the 6-position of the azaspiro[3.3]heptane core significantly impacts its key physicochemical parameters. Below is a summary of these properties, with comparative data for non-fluorinated and monofluorinated analogues where available.

Lipophilicity (logP/logD)

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is profoundly influenced by fluorination. The data for the parent 6,6-difluoro-2-azaspiro[3.3]heptane and its salts are calculated values.

Table 1: Calculated Lipophilicity of 6,6-Difluoro-2-azaspiro[3.3]heptane Derivatives

CompoundMolecular FormulalogP (Calculated)
6,6-Difluoro-2-azaspiro[3.3]heptaneC₆H₉F₂N1.0051[2]
6,6-Difluoro-2-azaspiro[3.3]heptane hydrochlorideC₆H₁₀ClF₂N1.4269[3]

Note: These values are computationally derived and serve as an estimation.

Experimental studies on related carbocyclic spiro[3.3]heptane amides demonstrate a non-monotonic trend in lipophilicity with increasing fluorination.

Table 2: Experimental Lipophilicity (logP) of N-Phenyl Spiro[3.3]heptane-2-carboxamides

CompoundRlogP
N-Phenylspiro[3.3]heptane-2-carboxamideH2.52
N-Phenyl-6-fluorospiro[3.3]heptane-2-carboxamideF2.24
N-Phenyl-6,6-difluorospiro[3.3]heptane-2-carboxamideF₂, F₂2.45
N-Phenyl-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxamideCF₃3.20

Data adapted from a study on spiro[3.3]heptane building blocks.[4]

This trend, where the monofluorinated compound is the most lipophilic, followed by the difluorinated, and then the non-fluorinated, highlights the complex interplay of factors beyond simple atom-based contributions to lipophilicity.

Acidity and Basicity (pKa)

The electron-withdrawing nature of fluorine atoms significantly influences the acidity of nearby functional groups. For amines, this results in a decrease in basicity (a lower pKa of the conjugate acid).

Table 3: Experimental pKa of Spiro[3.3]heptan-2-amine Hydrochlorides

CompoundRpKa
Spiro[3.3]heptan-2-amine hydrochlorideH10.74
6-Fluorospiro[3.3]heptan-2-amine hydrochlorideF10.30
6,6-Difluorospiro[3.3]heptan-2-amine hydrochlorideF₂, F₂9.55
6-(Trifluoromethyl)spiro[3.3]heptan-2-amine hydrochlorideCF₃9.07

Data adapted from a study on spiro[3.3]heptane building blocks.[4]

This predictable trend allows for the fine-tuning of a compound's ionization state at physiological pH, which can impact its solubility, permeability, and target engagement.

Aqueous Solubility
Metabolic Stability

Fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[5] The gem-difluoro group is particularly effective in this regard. While comprehensive data for difluorinated azaspiro[3.3]heptanes is limited, studies on related fluorinated compounds suggest that gem-difluorination either does not negatively affect or slightly improves metabolic stability.[2] For instance, in one study, the replacement of a piperidine ring with a 1-azaspiro[3.3]heptane led to a decrease in metabolic stability in human liver microsomes (CLint of 14 vs 32 µL min⁻¹mg⁻¹), indicating that the effect is context-dependent.[6]

Permeability

The ability of a drug to permeate cell membranes is crucial for its oral bioavailability. The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal absorption. The permeability of a compound is influenced by a combination of its lipophilicity, size, and charge. The introduction of a difluorinated azaspiro[3.3]heptane moiety can affect permeability through changes in these properties. For example, a decrease in lipophilicity and an increase in basicity (leading to a higher proportion of the charged species at physiological pH) could potentially reduce passive permeability.[7]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of novel compounds. Below are summaries of standard protocols for the key experiments.

Lipophilicity (logP/logD) Determination by Shake-Flask Method

The shake-flask method is the traditional and most widely accepted method for determining the partition coefficient (logP).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate n-octanol with water/buffer C Dissolve compound in one phase (e.g., water) A->C B Pre-saturate water/buffer with n-octanol D Add equal volume of the other pre-saturated phase B->D C->D E Shake vigorously for a set period (e.g., 1-24h) to reach equilibrium D->E F Centrifuge to separate phases E->F G Carefully sample both aqueous and organic phases F->G H Quantify compound concentration in each phase (e.g., by HPLC-UV) G->H I Calculate logP = log([organic]/[aqueous]) H->I

Shake-flask method for logP determination.

For ionizable compounds, the distribution coefficient (logD) is determined at a specific pH (typically 7.4) using a buffered aqueous phase.

Aqueous Solubility Assay (Kinetic and Thermodynamic)

Aqueous solubility can be measured using either kinetic or thermodynamic methods, which provide different but complementary information.

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility A Prepare high-concentration stock solution in DMSO B Add aliquots to aqueous buffer (pH 7.4) A->B C Incubate for a short period (e.g., 1-2 hours) B->C D Measure turbidity (nephelometry) or filter and quantify supernatant C->D E Add excess solid compound to aqueous buffer F Shake/agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium E->F G Filter to remove undissolved solid F->G H Quantify concentration of the saturated solution (e.g., by LC-MS) G->H

Workflow for kinetic and thermodynamic solubility assays.

Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility is considered the "gold standard" for lead optimization.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes or hepatocytes.

G A Prepare compound stock solution (e.g., in DMSO) B Incubate compound with liver microsomes or hepatocytes at 37°C A->B C Initiate reaction by adding NADPH (for microsomes) B->C D Collect samples at various time points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench reaction at each time point (e.g., with cold acetonitrile) D->E F Analyze remaining parent compound by LC-MS/MS E->F G Plot % remaining vs. time and calculate half-life (t½) and intrinsic clearance (CLint) F->G

Experimental workflow for in vitro metabolic stability.
Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium, to predict in vivo drug absorption.

G A Seed Caco-2 cells on a semipermeable membrane in a Transwell® plate B Culture for ~21 days to allow for differentiation and monolayer formation A->B C Verify monolayer integrity (e.g., by measuring TEER) B->C D Add compound to the apical (A) or basolateral (B) side C->D E Incubate for a set time (e.g., 2 hours) D->E F Sample the receiver compartment (B for A-to-B transport, A for B-to-A transport) E->F G Quantify compound concentration by LC-MS/MS F->G H Calculate apparent permeability coefficient (Papp) and efflux ratio G->H

Caco-2 permeability assay workflow.

The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate whether the compound is a substrate for efflux transporters like P-glycoprotein.

Conclusion

Difluorinated azaspiro[3.3]heptane scaffolds offer medicinal chemists a valuable tool for designing novel drug candidates with potentially improved physicochemical and pharmacokinetic properties. The gem-difluoro group predictably modulates basicity and has a nuanced effect on lipophilicity. While further studies are needed to fully characterize the aqueous solubility, metabolic stability, and permeability of a broad range of these compounds, the available data and general trends suggest that this scaffold holds significant promise for the development of next-generation therapeutics. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of new chemical entities incorporating this promising structural motif.

References

The Gem-Difluoromethylene Unit: A Cornerstone in Modern Spirocyclic Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a paramount strategy in medicinal chemistry for enhancing pharmacological profiles. Among the various fluorinated motifs, the gem-difluoromethylene (CF2) group, when integrated into spirocyclic scaffolds, offers a unique and powerful tool to modulate a molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides a comprehensive overview of the role of the gem-difluoromethylene unit in spirocyclic compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Impact on Physicochemical Properties

The introduction of a gem-difluoromethylene group into a spirocyclic system can profoundly influence its lipophilicity (LogP), electronic properties, and conformation, thereby affecting its solubility, permeability, and binding affinity.

Lipophilicity (LogP)

The effect of gem-difluorination on lipophilicity is not straightforward and can either increase or decrease the LogP value depending on the molecular context. This complex behavior is influenced by factors such as the position of the fluorine atoms, the overall molecular geometry, and the nature of neighboring functional groups.[1][2]

Acidity and Basicity (pKa)

The strongly electron-withdrawing nature of the two fluorine atoms in the CF2 group significantly impacts the acidity or basicity of nearby functional groups. This inductive effect generally leads to a decrease in the pKa of amines and an increase in the acidity of carboxylic acids.[1] This modulation of pKa can be critical for optimizing drug absorption and distribution.

Conformational Rigidity

The gem-difluoromethylene unit can impose significant conformational constraints on spirocyclic systems. This can lead to a more rigid structure, which can be advantageous for locking in a bioactive conformation and improving binding affinity to a biological target. Studies on macrocyclic systems have shown that gem-difluorination can alter the preferred conformation, for example, by influencing the cis-trans amide equilibrium.[3][4]

Table 1: Comparative Physicochemical Properties of Non-fluorinated and gem-Difluorinated Spirocyclic Analogs

Compound PairModificationLogPpKaReference
Spiro[3.3]heptane-derived amine vs. gem-difluoro analogCF2 introductionVariable (increase or decrease)Lower for amine[1]
Macrocyclic amide vs. gem-difluoroalkoxy analogOCH2 to OCF22.4 (for both)-[4]

Note: The specific values are highly dependent on the entire molecular structure and the position of the gem-difluoro unit.

Enhancement of Metabolic Stability

A primary driver for incorporating the gem-difluoromethylene group is to enhance metabolic stability. The strong carbon-fluorine bond is resistant to enzymatic cleavage, thus blocking common metabolic pathways.

The CF2 group can act as a bioisostere for metabolically labile functionalities such as a carbonyl group, a hydroxyl group, or the oxygen atom in an ether linkage.[5] By replacing these groups with a CF2 unit, chemists can prevent metabolic oxidation or hydrolysis at that position. For example, in a study of a macrocyclic compound, the non-fluorinated analog underwent amide cleavage as the primary metabolic pathway, whereas the gem-difluorinated counterpart showed significantly reduced amide hydrolysis and was instead metabolized via a different, slower pathway.[3][4]

Table 2: Metabolic Stability of a Matched Pair of Macrocycles in Human Liver Microsomes (HLM)

CompoundHalf-life (t1/2) in HLM (min)Primary Metabolic PathwayReference
Non-fluorinated Macrocycle31Amide cleavage[4]
gem-Difluorinated Macrocycle< measurable time pointDealkylation at a phenolic site[4]

Modulation of Biological Activity

The introduction of a gem-difluoromethylene group can significantly impact the biological activity of spirocyclic compounds. This can be attributed to several factors, including:

  • Bioisosterism: The CF2 group can mimic the steric and electronic properties of other functional groups, such as a carbonyl or hydroxyl group, allowing it to interact with biological targets in a similar manner while offering improved physicochemical and metabolic properties.[5][6]

  • Conformational Effects: By restricting the conformation of the spirocyclic scaffold, the gem-difluoro unit can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and potency.

  • Altered Target Interactions: The highly polarized C-F bonds can lead to unique interactions with the target protein, such as through dipole-dipole interactions or by forming non-canonical hydrogen bonds.

Studies have shown that gem-difluorinated spirocyclic indole derivatives exhibit a broad spectrum of biological activities, including fungicidal, insecticidal, and anti-tobacco mosaic virus (anti-TMV) activities.[5][7]

Experimental Protocols

General Synthesis of gem-Difluorinated Spiro-γ-butyrolactones

This protocol describes a radical-mediated approach to the synthesis of gem-difluoromethylenated spiro-γ-butyrolactones.[8]

Materials:

  • γ-alkenyl-γ-gem-difluoro(phenylsulfanyl)methyl-γ-butyrolactone

  • Tributyltin hydride (Bu3SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

Procedure:

  • To a solution of the γ-alkenyl-γ-gem-difluoro(phenylsulfanyl)methyl-γ-butyrolactone in anhydrous toluene, add Bu3SnH (1.2 equivalents) and a catalytic amount of AIBN.

  • Heat the reaction mixture at reflux (approximately 110 °C) under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired gem-difluoromethylenated spiro-γ-butyrolactone.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_lactone γ-alkenyl-γ-gem-difluoro (phenylsulfanyl)methyl-γ-butyrolactone reaction Radical Cyclization (Reflux, 2-4h) start_lactone->reaction start_reagents Bu3SnH, AIBN, Toluene start_reagents->reaction workup Concentration reaction->workup purification Column Chromatography workup->purification product gem-Difluoromethylenated spiro-γ-butyrolactone purification->product

Synthetic workflow for gem-difluoromethylenated spiro-γ-butyrolactones.
Microsomal Stability Assay

This protocol provides a general procedure for assessing the metabolic stability of a compound in human liver microsomes (HLM).[3][7]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard

  • 96-well plates

  • Incubator/shaker (37 °C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare the incubation mixture by diluting the human liver microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Add the test compound to the incubation mixture to achieve a final concentration of 1 µM.

  • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding 3 volumes of cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t1/2) and intrinsic clearance (Clint) from the disappearance of the parent compound over time.

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_mix Prepare Incubation Mixture (HLM + Buffer + Test Compound) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubation Incubate at 37°C with shaking start_reaction->incubation sampling Withdraw Aliquots at Time Points incubation->sampling quenching Quench with Cold ACN + IS sampling->quenching centrifuge Centrifuge to Precipitate Proteins quenching->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and Clint analyze->calculate

Experimental workflow for a microsomal stability assay.

Conclusion

The gem-difluoromethylene unit is a versatile and powerful tool in the design of spirocyclic compounds for drug discovery. Its ability to modulate physicochemical properties, enhance metabolic stability, and influence biological activity makes it an attractive feature for medicinal chemists to incorporate into novel therapeutic agents. A thorough understanding of the multifaceted roles of the CF2 group, as outlined in this guide, is crucial for its rational application in the development of next-generation spirocyclic drugs.

References

Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate: A Core Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate is a fluorinated, spirocyclic chemical building block of significant interest in medicinal chemistry. Its rigid, three-dimensional structure, combined with the presence of gem-difluoro substitution, offers a unique scaffold for the design of novel therapeutic agents with improved physicochemical and pharmacological properties. The 2-azaspiro[3.3]heptane core is recognized as a bioisostere for commonly used motifs such as piperidine, while the difluoro group can enhance metabolic stability and lipophilicity, making it particularly valuable for the development of central nervous system (CNS) penetrating drugs.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this building block, with a focus on its role in the development of CXCR2 antagonists.

Chemical Properties and Reactivity

This compound is characterized by a spirocyclic system consisting of an azetidine ring and a gem-difluorocyclobutane ring. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled functionalization and deprotection during synthetic sequences. The molecule's reactivity is primarily centered around the azetidine nitrogen and the potential for further functionalization of the cyclobutane ring. Key reaction types include:

  • Oxidation: The cyclobutane ring can be oxidized to the corresponding ketone.

  • Reduction: The Boc-protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further reactions.

  • Nucleophilic Substitution: The deprotected nitrogen can act as a nucleophile in various coupling reactions to introduce a wide range of substituents.[1]

The gem-difluoro group is generally stable under most reaction conditions and serves to modulate the electronic and steric properties of the molecule.

Synthesis

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Synthesis of this compound start 1,1-bis(bromomethyl)-3,3-difluorocyclobutane step1 Reaction with a primary amine (e.g., benzylamine) start->step1 1. intermediate1 N-substituted 6,6-difluoro-2-azaspiro[3.3]heptane step1->intermediate1 Formation of azetidine ring step2 Deprotection (e.g., hydrogenolysis) intermediate1->step2 2. intermediate2 6,6-Difluoro-2-azaspiro[3.3]heptane step2->intermediate2 Removal of protecting group step3 Boc Protection (Di-tert-butyl dicarbonate) intermediate2->step3 3. product This compound step3->product Final Product

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-Benzyl-6,6-difluoro-2-azaspiro[3.3]heptane

To a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane in a suitable solvent such as acetonitrile, is added an excess of benzylamine and a non-nucleophilic base (e.g., diisopropylethylamine). The reaction mixture is heated to reflux and stirred for several days. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford N-benzyl-6,6-difluoro-2-azaspiro[3.3]heptane.

Step 2: Synthesis of 6,6-Difluoro-2-azaspiro[3.3]heptane

The N-benzyl-6,6-difluoro-2-azaspiro[3.3]heptane from the previous step is dissolved in methanol, and a catalytic amount of palladium on carbon (10%) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to give 6,6-difluoro-2-azaspiro[3.3]heptane.

Step 3: Synthesis of this compound

To a solution of 6,6-difluoro-2-azaspiro[3.3]heptane in a suitable solvent such as dichloromethane, is added triethylamine, followed by a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent. The reaction mixture is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the final product, this compound.

Quantitative Data

Table 1: Physicochemical Properties of Related Azaspiro[3.3]heptane Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateC₁₁H₁₇NO₃211.26-
Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylateC₁₁H₁₉NO₃213.27127-129
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochlorideC₁₀H₁₉ClN₂O₂234.73-

Table 2: Spectroscopic Data for a Related 6,6-Difluorospiro[3.3]heptane Derivative

Compound: Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate[2]

Spectroscopic DataValues
¹H NMR (400 MHz, CDCl₃) δ = 4.21–4.16 (m, 4H), 2.65 (t, J = 2.6 Hz, 4H), 2.58 (tt, J = 12.2, 2.6 Hz, 4H), 1.28–1.16 (m, 6H) ppm
¹³C{¹H} NMR (126 MHz, CDCl₃) δ = 171.3, 119.0 (t, J = 279.0 Hz), 61.6, 48.5, 47.6 (t, J = 22.3 Hz), 40.3, 27.3 (t, J = 9.6 Hz), 14.0 ppm
¹⁹F{¹H} NMR (376 MHz, CDCl₃) δ = −92.0 ppm
MS (EI) m/z = 276 [M]⁺

Applications in Drug Discovery: Targeting the CXCR2 Signaling Pathway

This compound is a valuable building block for the synthesis of CXCR2 antagonists.[1] The CXCR2 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in the inflammatory response by mediating the chemotaxis of neutrophils to sites of inflammation. Dysregulation of the CXCR2 signaling pathway is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and some cancers.

The CXCR2 Signaling Pathway

Upon binding of its chemokine ligands (e.g., CXCL1, CXCL8), the CXCR2 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

CXCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CXCR2 CXCR2 Receptor G_protein Gαi/βγ CXCR2->G_protein Activates PLC PLC-β G_protein->PLC Gβγ activates PI3K PI3K G_protein->PI3K Gβγ activates Ca_release Ca²⁺ Release PLC->Ca_release Leads to PKC PKC Activation PLC->PKC Leads to Akt Akt Activation PI3K->Akt Leads to Chemotaxis Chemotaxis (Neutrophil Recruitment) Ca_release->Chemotaxis PKC->Chemotaxis Akt->Chemotaxis Ligand Chemokine Ligand (e.g., CXCL8) Ligand->CXCR2 Binds to Antagonist CXCR2 Antagonist (derived from building block) Antagonist->CXCR2 Blocks

References

The Rise of Difluorinated Spirocycles in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the gem-difluoromethylene group (CF2) has garnered significant attention as a bioisosteric replacement for carbonyl groups, ethers, and other functionalities. When embedded within a spirocyclic scaffold—a three-dimensional architecture featuring two rings sharing a single atom—the resulting difluorinated spirocycles present a unique and compelling class of compounds for drug discovery. Their inherent rigidity, novel chemical space occupancy, and the electronic effects of the difluoromethylene group can lead to enhanced potency, selectivity, metabolic stability, and membrane permeability.

This in-depth technical guide explores the discovery and synthesis of novel difluorinated spirocycles, providing researchers and drug development professionals with a comprehensive overview of their synthesis, biological activities, and their impact on key signaling pathways.

Data Presentation: A Comparative Overview of Bioactivity

The following tables summarize quantitative data for representative difluorinated spirocyclic compounds, highlighting their potential in various therapeutic areas.

Table 1: Cytotoxicity of Fluorinated Spirooxindoles against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Spirooxindole 5fA549 (Lung)1.2[1]
Spirooxindole 5eA549 (Lung)3.48[1]
Spirooxindole 4gA549 (Lung)3.52[1]
Spirooxindole 4bA549 (Lung)3.79[1]
Spirooxindole 4aA549 (Lung)3.81[1]
Spirooxindole 5cA549 (Lung)4.67[1]
Spirooxindole 4eA549 (Lung)5.31[1]

Table 2: Inhibition of Human Leukocyte Elastase (HLE) by Difluorinated Peptidomimetics

CompoundHLE IC50 (µM)Reference
Difluorostatone-containing tripeptide (17B)0.635[2]
Difluorostatone-containing extended peptide (24b)0.057[2]

Experimental Protocols: Synthesizing the Scaffolds of Innovation

Detailed methodologies are crucial for the successful implementation and adaptation of synthetic routes. Below are protocols for key experiments in the synthesis of difluorinated spirocycles.

Protocol 1: Palladium-Catalyzed Spirocyclopropanation for the Synthesis of gem-Difluorinated Oxa/Azaspiro[2.4]heptanes

This protocol describes a method for constructing gem-difluorinated spirocyclic compounds through a palladium-catalyzed reaction between gem-difluoroalkenes and π-allylpalladium 1,4-dipoles.[3]

Materials:

  • gem-Difluoroalkene (1.0 equiv)

  • Allylic carbonate (1.2 equiv)

  • Pd(dba)2 (5 mol%)

  • Ligand (e.g., PPh3) (10 mol%)

  • Toluene (solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(dba)2 (5 mol%) and the phosphine ligand (10 mol%).

  • Add dry toluene to dissolve the catalyst and ligand.

  • Add the gem-difluoroalkene (1.0 equiv) and the allylic carbonate (1.2 equiv) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired gem-difluorinated spiro[2.4]heptane.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).

Protocol 2: Multigram Synthesis of 6,6-Difluorospiro[3.3]heptane Building Blocks

This protocol outlines a scalable synthesis of a key intermediate, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, which serves as a precursor to a variety of 6,6-difluorospiro[3.3]heptane derivatives.[4]

Materials:

  • Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Triphenylphosphine (PPh3)

  • Carbon tetrabromide (CBr4)

  • Dichloromethane (DCM)

  • Standard laboratory glassware for large-scale reactions and purification

Procedure:

  • Reduction of the Diethyl Ester: In a large, oven-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a suspension of LiAlH4 in anhydrous THF. Cool the suspension to 0 °C. Add a solution of diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate in anhydrous THF dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting precipitate and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude diol.

  • Bromination of the Diol: To a solution of the crude diol and PPh3 in DCM at 0 °C, add CBr4 portion-wise. Stir the reaction mixture at room temperature overnight. Concentrate the reaction mixture under reduced pressure. Add hexane to the residue to precipitate triphenylphosphine oxide. Filter the solid and wash with hexane. Concentrate the filtrate and purify the crude product by vacuum distillation to yield 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy and elemental analysis.

Mandatory Visualizations: Mapping the Landscape of Discovery and Action

Diagrams are essential for visualizing complex relationships in chemical synthesis and biological pathways.

experimental_workflow cluster_synthesis Library Synthesis & Design cluster_screening Screening Cascade cluster_optimization Lead Optimization design Scaffold Design & Selection parallel_synthesis Parallel Synthesis of Difluorinated Spirocycles design->parallel_synthesis purification Purification & Characterization parallel_synthesis->purification hts High-Throughput Screening (HTS) purification->hts Compound Library hit_validation Hit Confirmation & Validation hts->hit_validation dose_response Dose-Response Studies hit_validation->dose_response sar Structure-Activity Relationship (SAR) dose_response->sar Validated Hits adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy Studies adme->in_vivo in_vivo->design Iterative Design

Caption: A typical workflow for the discovery of novel bioactive difluorinated spirocycles.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 dummy_pip2_pip3 PIP2->dummy_pip2_pip3 AKT AKT PIP3->AKT Recruits & Activates PDK1 PDK1 PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTOR, GSK3β, BAD) AKT->Downstream Activates/Inhibits Spiro_Inhibitor Difluorinated Spirocyclic Inhibitor Spiro_Inhibitor->AKT Inhibits Response Cell Survival, Proliferation, Growth Downstream->Response dummy_pip2_pip3->PIP3

Caption: Inhibition of the PI3K/AKT signaling pathway by difluorinated spirocyclic inhibitors.

The strategic design and synthesis of novel difluorinated spirocycles represent a promising frontier in medicinal chemistry. By leveraging the unique properties of both the spirocyclic core and the gem-difluoro motif, researchers can access novel chemical space and develop drug candidates with improved pharmacological profiles. The methodologies and data presented in this guide offer a solid foundation for further exploration and innovation in this exciting field.

References

A Comprehensive Technical Guide to the Conformational Analysis of 6,6-Difluoro-2-azaspiro[3.3]heptane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azaspiro[3.3]heptane scaffold is a valuable bioisostere for the piperidine ring, frequently employed in drug discovery to enhance molecular three-dimensionality and improve physicochemical properties. The introduction of fluorine atoms, particularly in a geminal arrangement, can profoundly influence the conformational preferences of the spirocyclic system, thereby impacting its interaction with biological targets. This technical guide provides a detailed theoretical framework for the conformational analysis of 6,6-difluoro-2-azaspiro[3.3]heptane, a key building block in modern medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document outlines the expected conformational behavior based on established principles of stereoelectronics and provides detailed, plausible experimental and computational protocols for its comprehensive analysis.

Introduction to the 2-Azaspiro[3.3]heptane Scaffold

The 2-azaspiro[3.3]heptane motif has garnered significant attention in medicinal chemistry as a conformationally restricted piperidine analogue.[1][2] Its rigid spirocyclic structure provides well-defined exit vectors for substituents, enabling precise control over the spatial arrangement of pharmacophoric features. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of fluorine, a common strategy in drug design, can modulate properties such as metabolic stability, lipophilicity, and binding interactions through electrostatic and stereoelectronic effects.[3][4] The gem-difluoro substitution at the 6-position of the 2-azaspiro[3.3]heptane core is expected to have a significant impact on the puckering of the cyclobutane ring, which is the central focus of this analysis.

Theoretical Conformational Analysis

The conformational landscape of 6,6-difluoro-2-azaspiro[3.3]heptane is primarily defined by the puckering of its two cyclobutane rings. A cyclobutane ring is not planar and exists in a dynamic equilibrium between puckered conformations to relieve angular and torsional strain.

Puckering of the Cyclobutane Rings

The spirocyclic nature of the [3.3]heptane system means that the two cyclobutane rings can pucker independently. The puckering of a cyclobutane ring can be described by a puckering amplitude (q) and a phase angle (φ). For simplicity, we will consider the two primary puckered conformations: the "bent" or "butterfly" conformation.

The unsubstituted cyclobutane ring (containing the nitrogen atom) is expected to undergo rapid puckering at room temperature. The nitrogen atom can occupy either an axial-like or equatorial-like position relative to the mean plane of the carbon atoms.

Influence of Gem-Difluoro Substitution

The introduction of two fluorine atoms at the 6-position significantly influences the conformational preference of the substituted cyclobutane ring. The high electronegativity of fluorine leads to strong dipole moments associated with the C-F bonds.[3] These dipoles will seek to orient themselves to minimize electrostatic repulsion. Furthermore, stereoelectronic effects, such as hyperconjugation involving the C-F σ* orbitals, can also play a role in stabilizing certain conformations.

It is anticipated that the fluorinated cyclobutane ring will exhibit a more pronounced pucker compared to the unsubstituted ring. The preferred conformation will likely be one that minimizes the repulsion between the C-F bond dipoles and the C-C bonds of the adjacent ring.

Overall Conformational Equilibrium

The overall conformation of 6,6-difluoro-2-azaspiro[3.3]heptane can be envisioned as an equilibrium between different combinations of ring puckering. A plausible low-energy conformation would involve a puckering of both rings to minimize steric interactions and unfavorable electrostatic interactions.

The following diagram illustrates the likely conformational equilibrium of the 6,6-difluoro-2-azaspiro[3.3]heptane system.

G Conformational Equilibrium of 6,6-Difluoro-2-azaspiro[3.3]heptane cluster_0 Ring Puckering Conformer_A Puckered Conformer A Conformer_B Puckered Conformer B Conformer_A->Conformer_B Ring Inversion

Plausible puckered conformers of the spirocyclic system.

Proposed Experimental and Computational Protocols

A thorough conformational analysis of 6,6-difluoro-2-azaspiro[3.3]heptane would involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[5][6] For 6,6-difluoro-2-azaspiro[3.3]heptane, both ¹H and ¹⁹F NMR would provide crucial information.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride[7] in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a high-resolution ¹H NMR spectrum at a high field (e.g., 500 MHz or higher) to achieve optimal signal dispersion.

  • ¹H-¹H COSY: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks.

  • ¹H-¹⁹F HSQC/HMBC: Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra to correlate proton and fluorine chemical shifts.

  • NOESY/ROESY: Perform Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments to determine through-space proximities of protons, which can help in defining the relative orientation of the two rings.

  • Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures to study the dynamics of the ring puckering. Coalescence of signals at higher temperatures would indicate rapid conformational exchange.

Computational Modeling

Computational chemistry provides a means to explore the potential energy surface of a molecule and to calculate the relative energies of different conformers.[8][9]

Computational Protocol:

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94s) to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: Subject the identified low-energy conformers to geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)). The solvent effect can be included using a polarizable continuum model (PCM).

  • NMR Parameter Calculation: Calculate the NMR chemical shifts and coupling constants for the optimized geometries using a method like the Gauge-Including Atomic Orbital (GIAO) method.

  • Boltzmann Averaging: Calculate the Boltzmann-averaged NMR parameters based on the relative energies of the conformers and compare them with the experimental data.

The following diagram outlines the workflow for a combined experimental and computational conformational analysis.

G Workflow for Conformational Analysis cluster_0 Experimental Analysis cluster_1 Computational Analysis NMR_Exp NMR Spectroscopy (¹H, ¹⁹F, COSY, NOESY) Comparison Comparison and Conformational Assignment NMR_Exp->Comparison Experimental Data Conf_Search Conformational Search DFT_Opt DFT Optimization and Energy Calculation Conf_Search->DFT_Opt NMR_Calc NMR Parameter Calculation DFT_Opt->NMR_Calc NMR_Calc->Comparison Calculated Data

Combined experimental and computational workflow.

Hypothetical Quantitative Data

The following tables present hypothetical but plausible quantitative data that could be obtained from the proposed experimental and computational studies. These values are based on typical ranges observed for similar fluorinated carbocyclic systems.

Table 1: Predicted Relative Energies of Conformers
ConformerPuckering (Ring 1)Puckering (Ring 2)Relative Energy (kcal/mol)
A BentBent (F axial-like)0.00
B BentBent (F equatorial-like)0.85
C PlanarBent> 5.0
D BentPlanar> 5.0
Table 2: Hypothetical ¹H and ¹⁹F NMR Chemical Shifts (ppm)
Position¹H Chemical Shift (ppm)¹⁹F Chemical Shift (ppm)
H-1, H-53.2 - 3.5-
H-3, H-42.5 - 2.8-
H-72.9 - 3.2-
F-6--110 to -120

Note: Chemical shifts are highly dependent on the solvent and the protonation state of the nitrogen.

Table 3: Hypothetical Vicinal ¹H-¹H and ¹H-¹⁹F Coupling Constants (Hz)
CouplingExpected Value (Hz)
³J(H,H) (cis)6 - 8
³J(H,H) (trans)8 - 10
²J(H,F) (geminal)45 - 55
³J(H,F) (vicinal)15 - 25

Conclusion

The conformational analysis of 6,6-difluoro-2-azaspiro[3.3]heptane is crucial for understanding its role as a piperidine bioisostere and for designing novel bioactive molecules. Although direct experimental data is scarce, a combination of modern NMR techniques and high-level computational modeling can provide a detailed picture of its conformational landscape. The puckering of the cyclobutane rings, significantly influenced by the gem-difluoro substitution, is the key determinant of the molecule's three-dimensional shape. The protocols and hypothetical data presented in this guide offer a robust framework for researchers to undertake a comprehensive conformational analysis of this important scaffold and its derivatives.

References

The Ascendancy of Spirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional "flat" aromatic compounds that have long dominated drug discovery. In this pursuit, spirocyclic scaffolds have emerged as a powerful and increasingly utilized structural motif. These unique three-dimensional structures, characterized by two rings sharing a single atom, offer a compelling array of advantages that address many of the challenges faced in modern drug development. This technical guide provides an in-depth exploration of the significance of spirocyclic scaffolds, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Core Advantages of Spirocyclic Scaffolds

Spirocyclic systems offer a distinct departure from planar molecules, introducing a rigid, three-dimensional architecture that profoundly influences a molecule's biological and physicochemical properties. The inherent rigidity of these scaffolds reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency.[1] Furthermore, the fixed spatial arrangement of substituents, often referred to as "exit vectors," allows for precise and optimized interactions with protein binding pockets.[2]

One of the key quantifiable advantages of incorporating spirocyclic motifs is the increase in the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is strongly correlated with increased clinical success, likely due to the improved three-dimensionality which can lead to better target engagement and more favorable physicochemical properties.[3][4] Spiro-containing systems have been shown to modulate properties such as aqueous solubility, lipophilicity (logP), and metabolic stability.[3][5] For instance, the replacement of a flexible piperidine linker with a spirocyclic element can lead to improved metabolic stability and enhanced binding affinity.[5]

Impact on Physicochemical and Pharmacological Properties: A Quantitative Comparison

The theoretical advantages of spirocyclic scaffolds are borne out by empirical data. The following tables summarize the quantitative improvements observed in key drug discovery parameters when comparing spirocyclic compounds to their non-spirocyclic counterparts.

Table 1: Comparison of Physicochemical Properties of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists

CompoundStructureLogD (pH 7.4)hERG pIC50
Non-spirocyclic PrecursorMorpholine derivative3.55.8
Spirocyclic Analog Azaspiro[3.3]heptane derivative2.8 <5.0

Data synthesized from findings indicating that exchanging a morpholine for diverse azaspiro cycles lowered logD values and improved selectivity against hERG.[3]

Table 2: Comparison of Pharmacological Activity of PARP-1 Inhibitors

CompoundStructurePARP-1 IC50 (nM)Selectivity vs. PARP-2
OlaparibPiperazine-containing1.9~2-fold
Spirocyclic Analog Diazaspiro[3.3]heptane analog3.8 Significantly Increased

This table illustrates that while there was a slight decrease in potency, the spirocyclic analog of Olaparib exhibited significantly improved selectivity for PARP-1 over other members of the PARP family, leading to reduced DNA damage and cytotoxicity.[3][5]

Experimental Protocols for the Synthesis of Key Spirocyclic Scaffolds

The successful integration of spirocyclic motifs into drug candidates relies on robust and efficient synthetic methodologies. Below are detailed protocols for the synthesis of representative spirocyclic building blocks and intermediates.

Experimental Protocol 1: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane

This protocol describes a general method for the synthesis of a valuable diazaspiro[3.3]heptane building block.

Materials:

  • 1,1-Bis(hydroxymethyl)cyclopropane

  • p-Toluenesulfonyl chloride

  • Pyridine

  • Sodium azide

  • Lithium aluminum hydride (LAH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Step 1: Tosylation. To a solution of 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portionwise. Stir the reaction mixture at room temperature for 12 hours. Pour the mixture into ice-water and extract with diethyl ether. Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ditosylate.

  • Step 2: Azide Formation. Dissolve the ditosylate (1.0 eq) in anhydrous DMF and add sodium azide (2.5 eq). Heat the mixture to 80 °C and stir for 12 hours. After cooling to room temperature, pour the mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the diazide.

  • Step 3: Reduction to Diamine. To a suspension of LAH (3.0 eq) in anhydrous THF at 0 °C, add a solution of the diazide (1.0 eq) in anhydrous THF dropwise. Stir the mixture at room temperature for 6 hours, then heat to reflux for 4 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting suspension and concentrate the filtrate to obtain the crude 2,6-diazaspiro[3.3]heptane.

  • Step 4: Boc-Protection. Dissolve the crude diamine (1.0 eq) in a mixture of THF and water (1:1). Add Boc₂O (1.1 eq) and stir at room temperature for 12 hours. Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to afford N-Boc-2,6-diazaspiro[3.3]heptane.

Experimental Protocol 2: Synthesis of a Spirocyclic Fatty Acid Amide Hydrolase (FAAH) Inhibitor Core

This protocol outlines the synthesis of a spirocyclic piperidine urea, a key scaffold for FAAH inhibitors.

Materials:

  • 1-Boc-4-piperidone

  • (Cyanomethyl)triphenylphosphonium chloride

  • Potassium tert-butoxide

  • Hydrogen peroxide (30% aq.)

  • Sodium hydroxide

  • Oxalyl chloride

  • Ammonia (0.5 M in dioxane)

  • 4-Fluorophenyl isocyanate

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

Procedure:

  • Step 1: Wittig Reaction. To a suspension of (cyanomethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF, add potassium tert-butoxide (1.2 eq) at 0 °C. Stir for 30 minutes, then add a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 16 hours. Quench with water, extract with ethyl acetate, and purify by column chromatography to yield the corresponding α,β-unsaturated nitrile.

  • Step 2: Epoxidation and Ring Opening. Dissolve the unsaturated nitrile (1.0 eq) in methanol and add hydrogen peroxide (3.0 eq) followed by 6M aqueous sodium hydroxide (1.5 eq) at 0 °C. Stir at room temperature for 4 hours. Acidify with 1M HCl and extract with ethyl acetate to obtain the corresponding spiro-epoxy nitrile.

  • Step 3: Amide Formation. Dissolve the spiro-epoxy nitrile (1.0 eq) in anhydrous DCM at 0 °C. Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir for 2 hours at room temperature. Remove the solvent under reduced pressure. Dissolve the residue in anhydrous THF and add a solution of ammonia in dioxane (3.0 eq). Stir for 1 hour, then concentrate and purify to yield the spiro-amide.

  • Step 4: Urea Formation. Remove the Boc protecting group from the spiro-amide using standard conditions (e.g., TFA in DCM). Neutralize the resulting amine salt and dissolve the free amine (1.0 eq) in anhydrous DCM. Add 4-fluorophenyl isocyanate (1.1 eq) and stir at room temperature for 12 hours. Concentrate the reaction mixture and purify by column chromatography to obtain the final spirocyclic FAAH inhibitor core.

Visualizing the Significance of Spirocyclic Scaffolds

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of spirocyclic scaffolds in medicinal chemistry.

G Improved_Properties Improved Physicochemical and Pharmacokinetic Properties Solubility Increased Solubility Improved_Properties->Solubility Metabolic_Stability Improved Metabolic Stability Improved_Properties->Metabolic_Stability Reduced_hERG Reduced hERG Liability Improved_Properties->Reduced_hERG Enhanced_Potency Enhanced Potency & Selectivity Reduced_Entropy_Loss Reduced Entropic Penalty upon Binding Enhanced_Potency->Reduced_Entropy_Loss Optimized_Vectors Optimized Exit Vectors for Substituents Enhanced_Potency->Optimized_Vectors Novel_Chemical_Space Access to Novel Chemical Space (IP) Increased_Fsp3 Increased Fsp³ Increased_Fsp3->Improved_Properties Rigidity Conformational Rigidity Rigidity->Enhanced_Potency 3D_Structure Defined 3D Geometry 3D_Structure->Enhanced_Potency 3D_Structure->Novel_Chemical_Space Spirocyclic_Scaffold Spirocyclic_Scaffold Spirocyclic_Scaffold->Rigidity Spirocyclic_Scaffold->3D_Structure

Caption: Core attributes and resulting benefits of spirocyclic scaffolds.

G cluster_0 Drug Discovery Workflow Start Identify Lead Compound with Developability Issues (e.g., poor solubility, off-target effects) Design Design Spirocyclic Analogs (Bioisosteric Replacement) Synthesis Synthesize Spirocyclic Building Blocks and Final Compounds Design->Synthesis Chemical Synthesis In_Vitro In Vitro Evaluation: - Potency (IC50/Ki) - Selectivity - Physicochemical Properties - Metabolic Stability (microsomes, hepatocytes) Synthesis->In_Vitro Biological & Physicochemical Testing Decision Improved Candidate Profile? In_Vitro->Decision Data Analysis In_Vivo In Vivo Evaluation: - Pharmacokinetics (PK) - Efficacy in Disease Model Advance Advance to Lead Optimization In_Vivo->Advance Favorable Profile Decision->In_Vivo Yes Redesign Redesign Analogs Decision->Redesign No Redesign->Synthesis

Caption: A generalized workflow for incorporating spirocycles in drug discovery.

G cluster_0 Non-Spirocyclic Ligand (e.g., Piperazine) cluster_1 Spirocyclic Ligand (e.g., Diazaspiro[3.3]heptane) Flexible_Ligand Flexible Conformation Binding_Site Protein Binding Site Flexible_Ligand->Binding_Site Higher Entropic Penalty Potential for Off-Target Binding Rigid_Ligand Pre-organized Conformation Binding_Site_2 Protein Binding Site Rigid_Ligand->Binding_Site_2 Lower Entropic Penalty Improved Shape Complementarity

Caption: Impact of spirocyclic rigidity on ligand-protein binding.

Conclusion

The incorporation of spirocyclic scaffolds represents a paradigm shift in medicinal chemistry, moving away from the "flatland" of aromatic compounds towards a more three-dimensional and structurally diverse chemical space. The inherent properties of these scaffolds—rigidity, defined three-dimensionality, and the ability to enhance the Fsp³ character of molecules—translate into tangible benefits in drug discovery programs. As demonstrated by the quantitative data, spirocyclic analogs often exhibit superior physicochemical properties, enhanced potency and selectivity, and improved pharmacokinetic profiles. While the synthesis of these complex structures can be challenging, the development of novel synthetic methodologies and the increasing commercial availability of spirocyclic building blocks are making these valuable motifs more accessible to medicinal chemists. The continued exploration and application of spirocyclic scaffolds hold immense promise for the development of the next generation of innovative therapeutics.

References

Methodological & Application

Synthesis of Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate, a valuable building block in medicinal chemistry. The gem-difluoro spirocyclic motif offers a unique conformational restriction and can serve as a bioisosteric replacement for other chemical groups, making it of significant interest in the design of novel therapeutic agents.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the construction of the core 6,6-difluorospiro[3.3]heptane scaffold. This is followed by the introduction of the amino functionality and subsequent protection with a tert-butyloxycarbonyl (Boc) group. The key starting material for the construction of the spirocyclic core is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of similar 6,6-difluorospiro[3.3]heptane derivatives.

Step 1: Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate

This initial step involves the double alkylation of diethyl malonate with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane to form the spirocyclic diester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,1-bis(bromomethyl)-3,3-difluorocyclobutane277.94538 g1.94
Diethyl malonate160.17650 g4.06
Sodium hydride (60% dispersion in mineral oil)24.00154.6 g3.87
N,N-Dimethylformamide (DMF)73.092.7 L-
Ethyl acetate (EtOAc)88.11As needed-
Water18.02As needed-

Procedure:

  • A suspension of sodium hydride (154.6 g, 3.87 mol, 60% dispersion in mineral oil) in DMF (2.7 L) is cooled to 0 °C in an ice bath.

  • Diethyl malonate (650 g, 4.06 mol) is added dropwise to the stirred suspension while maintaining the temperature at 0 °C.

  • The resulting mixture is slowly heated to 60 °C.

  • 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (538 g, 1.94 mol) is added dropwise to the reaction mixture.

  • The reaction mixture is then slowly heated to 120 °C and stirred at this temperature for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water (4 L) and extracted with ethyl acetate (3 x 1.5 L).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

Step 2: Synthesis of 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid

The diester from the previous step is hydrolyzed to the corresponding dicarboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate292.28472 g1.71
Sodium hydroxide (NaOH)40.00272 g6.80
Methanol (MeOH)32.041 L-
Water18.021 L-
tert-Butyl methyl ether (t-BuOMe)88.15500 mL-
10 M Hydrochloric acid (HCl)36.46As needed-

Procedure:

  • Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (472 g, 1.71 mol) is dissolved in methanol (1 L).

  • This solution is added to a stirred solution of sodium hydroxide (272 g, 6.80 mol) in water (1 L).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Methanol is removed under reduced pressure.

  • The aqueous layer is extracted with tert-butyl methyl ether (500 mL) to remove any unreacted starting material.

  • The aqueous layer is then acidified to pH 3 with 10 M aqueous HCl.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylic acid.[1]

Step 3: Synthesis of 6,6-Difluoro-2-azaspiro[3.3]heptane (via Curtius Rearrangement - a proposed route)

A common method to convert dicarboxylic acids to amines is via a Curtius rearrangement. This involves the formation of a diacyl azide followed by thermal rearrangement and hydrolysis.

Note: The following is a generalized protocol for a Curtius rearrangement and would require optimization for this specific substrate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid220.15
Diphenylphosphoryl azide (DPPA)275.24
Triethylamine (Et3N)101.19
tert-Butanol (t-BuOH)74.12
Toluene92.14
Hydrochloric acid (HCl)36.46

Procedure:

  • To a solution of 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylic acid in a suitable solvent (e.g., toluene), add triethylamine.

  • Add diphenylphosphoryl azide (DPPA) dropwise at room temperature.

  • Heat the reaction mixture to reflux.

  • Add tert-butanol to the reaction mixture to trap the isocyanate intermediate as a Boc-protected amine.

  • After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove impurities.

  • The resulting Boc-protected diamine is then deprotected under acidic conditions (e.g., HCl in dioxane) to yield 6,6-difluoro-2-azaspiro[3.3]heptane.

Step 4: Synthesis of this compound

The final step involves the protection of the secondary amine with a Boc group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
6,6-Difluoro-2-azaspiro[3.3]heptane133.14
Di-tert-butyl dicarbonate (Boc2O)218.25
Triethylamine (Et3N) or Sodium bicarbonate (NaHCO3)101.19 or 84.01
Dichloromethane (DCM) or Tetrahydrofuran (THF)84.93 or 72.11

Procedure:

  • Dissolve 6,6-difluoro-2-azaspiro[3.3]heptane in a suitable solvent such as dichloromethane or THF.

  • Add a base, such as triethylamine or sodium bicarbonate.

  • Add di-tert-butyl dicarbonate (Boc2O) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Data Summary

The following table summarizes the expected yields for the key synthetic steps based on literature for analogous compounds.

StepProductTheoretical YieldReference
1Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate88%[1]
26,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid94%[1]
3 & 4This compoundYields for these steps would require experimental determination.-

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthetic pathway.

Synthesis_Workflow A 1,1-bis(bromomethyl)- 3,3-difluorocyclobutane C Diethyl 6,6-difluorospiro[3.3]heptane- 2,2-dicarboxylate A->C Step 1: Alkylation B Diethyl malonate B->C Step 1: Alkylation D 6,6-Difluorospiro[3.3]heptane- 2,2-dicarboxylic acid C->D Step 2: Hydrolysis E 6,6-Difluoro-2-azaspiro[3.3]heptane D->E Step 3: Curtius Rearrangement F Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane- 2-carboxylate E->F Step 4: Boc Protection

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Incorporation of Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate, a novel fluorinated and conformationally restricted building block, offers unique advantages in peptide design. The gem-difluoro group can enhance metabolic stability and binding affinity by acting as a lipophilic hydrogen bond donor and influencing local electronic environments. The rigid spirocyclic core introduces significant conformational constraints on the peptide backbone, which can lead to peptides with well-defined secondary structures, increased proteolytic resistance, and improved receptor selectivity.

These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), including recommended protocols and a discussion of its potential impact on peptide properties.

Key Applications and Expected Benefits

The introduction of the 6,6-difluoro-2-azaspiro[3.3]heptane moiety into peptides can be leveraged to:

  • Enhance Metabolic Stability: The gem-difluoro group can block sites of oxidative metabolism, leading to a longer in vivo half-life of the peptide.

  • Improve Binding Affinity: The unique stereoelectronic properties of fluorine can lead to stronger interactions with biological targets.

  • Induce Conformational Rigidity: The spirocyclic backbone restricts the phi (φ) and psi (ψ) dihedral angles, promoting the formation of specific secondary structures such as turns and helices. This can result in higher receptor selectivity and reduced off-target effects.

  • Increase Proteolytic Resistance: The sterically hindered nature of the azaspiro[3.3]heptane ring can shield adjacent peptide bonds from enzymatic cleavage.

Physicochemical Properties of Modified Peptides

The incorporation of this building block is expected to influence the physicochemical properties of the resulting peptides.

PropertyExpected ImpactRationale
Lipophilicity IncreaseThe presence of the difluorinated hydrocarbon scaffold generally increases lipophilicity.
Solubility VariableWhile the hydrocarbon scaffold may decrease aqueous solubility, the polarity of the C-F bonds can sometimes lead to improved solubility in certain solvent systems. This should be evaluated on a case-by-case basis.
Helical Propensity Potential IncreaseThe rigid spirocyclic structure can act as a turn or helix nucleator, depending on the surrounding amino acid sequence.
Proteolytic Stability EnhancedThe sterically demanding nature of the spirocycle can hinder access of proteases to nearby peptide bonds.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols are general guidelines for the incorporation of this compound into a peptide sequence using a standard Boc/Bzl solid-phase synthesis strategy. Optimization may be required based on the specific peptide sequence and the nature of the adjacent amino acids.

Materials and Reagents
  • This compound

  • Appropriate solid support (e.g., Merrifield resin, PAM resin)

  • Boc-protected amino acids

  • Coupling reagents: HBTU, HATU, or HCTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection reagent: Trifluoroacetic acid (TFA)

  • Cleavage cocktail (e.g., HF/p-cresol or TFA/TIS/H₂O/EDT)

  • Ether (cold, for precipitation)

  • HPLC grade acetonitrile and water

Protocol 1: Boc Deprotection
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate for 2 minutes.

  • Drain the TFA/DCM solution.

  • Repeat steps 3-5.

  • Wash the resin with DCM (3x).

  • Wash the resin with 10% DIPEA in DMF (2x).

  • Wash the resin with DMF (3x).

Protocol 2: Coupling of this compound

Due to the sterically hindered nature of this amino acid analog, a more potent coupling reagent and potentially longer coupling times or double coupling may be necessary.

  • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Pre-activate the mixture for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate at room temperature for 2-4 hours. A double coupling (repeating steps 1-4) may be beneficial to ensure complete reaction.

  • Monitor the coupling reaction using a qualitative ninhydrin test. A negative test indicates a complete reaction.

  • Wash the resin with DMF (3x).

  • Wash the resin with DCM (3x).

Protocol 3: Final Cleavage and Deprotection
  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Prepare the appropriate cleavage cocktail. For a standard Boc/Bzl strategy, a common cocktail is HF:p-cresol (9:1) at 0°C for 1 hour. Alternatively, a less hazardous TFA-based cocktail such as TFA:Triisopropylsilane (TIS):Water:Ethanedithiol (EDT) (94:1:2.5:2.5) can be used for 2-3 hours at room temperature.

  • Add the cleavage cocktail to the dried resin and agitate for the recommended time.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether (2x).

  • Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide can be confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, DIPEA, DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Boc-AA, HATU, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (HF or TFA cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Peptide_Modification_Effects cluster_modification Incorporation of This compound cluster_properties Impact on Peptide Properties cluster_outcomes Potential Therapeutic Outcomes Modification Peptide Modification Metabolic_Stability Increased Metabolic Stability Modification->Metabolic_Stability Binding_Affinity Altered Binding Affinity Modification->Binding_Affinity Conformational_Rigidity Induced Conformational Rigidity Modification->Conformational_Rigidity Proteolytic_Resistance Enhanced Proteolytic Resistance Modification->Proteolytic_Resistance Improved_PK Improved Pharmacokinetics Metabolic_Stability->Improved_PK Enhanced_Potency Enhanced Potency & Selectivity Binding_Affinity->Enhanced_Potency Conformational_Rigidity->Enhanced_Potency Proteolytic_Resistance->Improved_PK

Caption: Logical relationships of peptide modification to properties and outcomes.

Application Notes and Protocols: Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate is a valuable and increasingly utilized building block in modern medicinal chemistry. Its rigid, three-dimensional structure, combined with the presence of gem-difluoro substitution, offers a unique combination of physicochemical properties that can be leveraged to design novel therapeutic agents with improved pharmacological profiles. This scaffold serves as a conformationally restricted bioisostere for commonly used saturated heterocycles such as piperidine, piperazine, and morpholine. The incorporation of the 6,6-difluoro-2-azaspiro[3.3]heptane moiety can lead to enhanced metabolic stability, increased aqueous solubility, and reduced lipophilicity of drug candidates, while maintaining or improving biological activity.[1][2]

These application notes provide an overview of the utility of this compound, including its synthesis and application in the design of bioactive molecules. Detailed experimental protocols for the synthesis of key intermediates are also presented.

Physicochemical Properties and Advantages in Drug Design

The unique structural features of the 6,6-difluoro-2-azaspiro[3.3]heptane scaffold contribute to its favorable properties in drug design:

  • Conformational Rigidity: The spirocyclic system restricts the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for the biological target.

  • Metabolic Stability: The gem-difluoro group at the 6-position can block potential sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.

  • Modulation of Physicochemical Properties: As a bioisosteric replacement for more lipophilic groups, this scaffold can improve the aqueous solubility and reduce the lipophilicity (logP) of a molecule, which are critical parameters for optimizing pharmacokinetic properties.

  • Novel Chemical Space: The three-dimensional nature of the scaffold allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new mechanisms of action.

Synthesis of Key Building Blocks

The synthesis of this compound and its derivatives often starts from commercially available precursors. A key intermediate is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.

Experimental Protocol: Synthesis of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane

This protocol describes a robust, multigram-scale synthesis of a key precursor for constructing the 6,6-difluorospiro[3.3]heptane scaffold.

Materials:

  • 2,2-Bis(hydroxymethyl)propane-1,3-diol

  • Trifluoromethanesulfonic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetone

  • Sodium bromide (NaBr)

  • Dimethylformamide (DMF)

Procedure:

  • Step 1: Synthesis of the bis-triflate. To a solution of 2,2-bis(hydroxymethyl)propane-1,3-diol in anhydrous acetone at -20 °C, slowly add trifluoromethanesulfonic anhydride followed by the dropwise addition of DIPEA, maintaining the temperature below -10 °C.

  • Step 2: Bromination. The resulting bis-triflate is then reacted with sodium bromide in DMF to yield 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.

  • Purification: The crude product is purified by distillation under reduced pressure.

Characterization Data for 1,1-bis(bromomethyl)-3,3-difluorocyclobutane:

ParameterValue
Boiling Point 45 °C (1 mBar)
¹H NMR (400 MHz, CDCl₃) δ 3.68 (s, 4H), 2.55 (t, J = 12.2 Hz, 4H)
¹³C{¹H} NMR (126 MHz, CDCl₃) δ 116.70 (t, J = 278.1 Hz), 43.52 (t, J = 23.6 Hz), 39.30 (t, J = 4.3 Hz), 34.08 (t, J = 10.8 Hz)
¹⁹F{¹H} NMR (376 MHz, CDCl₃) δ -88.8
Experimental Protocol: Synthesis of this compound

The title compound can be synthesized from the corresponding deprotected 6,6-difluoro-2-azaspiro[3.3]heptane.

Materials:

  • 6,6-Difluoro-2-azaspiro[3.3]heptane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve 6,6-difluoro-2-azaspiro[3.3]heptane in the chosen solvent.

  • Add the base, followed by the slow addition of Boc₂O.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Bioactive Molecules

While specific quantitative biological data for compounds directly incorporating this compound is not extensively published in peer-reviewed journals, its utility as a key intermediate is evident from its commercial availability and the general interest in fluorinated spirocyclic scaffolds. The Boc-protected amine serves as a versatile handle for further functionalization, allowing for its incorporation into a wide range of molecular architectures targeting various biological pathways.

The deprotected scaffold, 6,6-difluoro-2-azaspiro[3.3]heptane, is a key component in the design of novel bioactive compounds. For instance, it has been explored as a piperidine bioisostere in the development of new therapeutics.

Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery program.

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical Development A Synthesis of Tert-butyl 6,6-difluoro-2- azaspiro[3.3]heptane-2-carboxylate B Deprotection (Boc removal) A->B C Functionalization/ Coupling Reactions B->C D High-Throughput Screening (HTS) C->D E Hit-to-Lead Optimization D->E F Lead Optimization E->F G In vitro ADME/ Toxicology F->G H In vivo Efficacy & Pharmacokinetics G->H I Candidate Selection H->I

Drug Discovery Workflow

Signaling Pathway Diagram (Hypothetical)

As a bioisostere for piperidine, derivatives of 6,6-difluoro-2-azaspiro[3.3]heptane could be designed to modulate a variety of signaling pathways. For example, they could be incorporated into kinase inhibitors. The following is a hypothetical signaling pathway that could be targeted.

G cluster_0 Kinase Cascade cluster_1 Cellular Response A Growth Factor Receptor B RAS A->B C RAF B->C D MEK C->D E ERK D->E F Proliferation E->F G Survival E->G Inhibitor Inhibitor containing 6,6-difluoro-2-azaspiro[3.3]heptane Inhibitor->D

Hypothetical Kinase Inhibition

Conclusion

This compound is a promising and versatile building block for medicinal chemistry. Its unique structural and physicochemical properties make it an attractive scaffold for the design of novel therapeutics with potentially improved pharmacological profiles. The synthetic protocols provided herein offer a starting point for researchers to access this valuable chemical entity and explore its applications in drug discovery. Further research into the biological activities of compounds derived from this scaffold is warranted and expected to yield novel drug candidates in various therapeutic areas.

References

Application Note and Protocol: Boc Deprotection of Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 2-azaspiro[3.3]heptane scaffold is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional structure that can be used to explore new chemical space. The 6,6-difluoro substitution can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa. The tert-butyloxycarbonyl (Boc) protecting group is commonly employed to mask the secondary amine during synthetic sequences. Efficient and clean removal of the Boc group is a critical step to enable further functionalization. This application note provides a detailed protocol for the acidic deprotection of tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate to yield 6,6-difluoro-2-azaspiro[3.3]heptane, typically as a hydrochloride or trifluoroacetate salt.

Data Presentation:

The selection of the deprotection agent can influence reaction time, work-up procedure, and the salt form of the final product. Below is a summary of common conditions for Boc deprotection of amines.

Deprotection ReagentSolventTypical ConcentrationTemperature (°C)Reaction TimeProduct Salt FormNotes
HCl in DioxaneDioxane, Methanol4 M0 to RT0.5 - 16 hHydrochlorideOften precipitates from the reaction mixture, facilitating isolation.[1][2][3]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 to RT0.5 - 2 hTrifluoroacetateTFA is volatile and corrosive; requires careful handling.[4][5][6] TFA salts can sometimes be oily.[7]
Concentrated HClMethanol / WaterN/ART1 - 4 hHydrochlorideA straightforward method if anhydrous conditions are not necessary.[1]

Experimental Protocols:

Two primary methods for the Boc deprotection of this compound are presented below. The choice of method may depend on the desired salt form of the product and the scale of the reaction.

Method A: Deprotection using HCl in Dioxane

This is a widely used method that often results in the precipitation of the hydrochloride salt of the amine, simplifying purification.[1][2]

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • Anhydrous methanol (optional)

  • Anhydrous diethyl ether

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound.

  • Dissolve the starting material in a minimal amount of anhydrous methanol or dioxane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 4 M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Upon completion, a precipitate of the hydrochloride salt may form.[1] If so, the product can be isolated by filtration. If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting solid or oil can be triturated with anhydrous diethyl ether to induce precipitation of the hydrochloride salt.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride.[8]

Method B: Deprotection using Trifluoroacetic Acid (TFA)

This method is also very common and often proceeds rapidly. The resulting trifluoroacetate salt is typically soluble in the reaction mixture.[5][6]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (typically in a 1:1 to 1:4 ratio with DCM, v/v).[5]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. To facilitate the removal of residual TFA, the residue can be co-evaporated with a solvent like toluene or DCM several times.

  • The resulting crude 6,6-difluoro-2-azaspiro[3.3]heptane trifluoroacetate salt can be used in the next step without further purification or can be purified if necessary.

Mandatory Visualization:

The following diagram illustrates the general experimental workflow for the Boc deprotection process.

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Boc-protected amine in anhydrous solvent cool Cool solution to 0 °C start->cool add_acid Slowly add acidic reagent (e.g., HCl/dioxane or TFA/DCM) cool->add_acid react Stir at room temperature add_acid->react monitor Monitor reaction by TLC or LC-MS react->monitor evaporate Remove solvent and excess acid in vacuo monitor->evaporate Upon completion precipitate Triturate with diethyl ether to induce precipitation evaporate->precipitate filtrate Filter the solid product precipitate->filtrate dry Dry under vacuum filtrate->dry end end dry->end Final Product: Amine Salt

Caption: General workflow for the acidic Boc deprotection of this compound.

References

Application Notes and Protocols: Incorporation of the 6,6-difluoro-2-azaspiro[3.3]heptane Moiety into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6,6-difluoro-2-azaspiro[3.3]heptane motif is a valuable building block in modern medicinal chemistry, primarily utilized as a bioisosteric replacement for the ubiquitous piperidine ring.[1][2][3] Bioisosteres are chemical substituents that can be interchanged without significantly altering the biological activity of a molecule. The rigid, three-dimensional structure of the spiro[3.3]heptane core offers a distinct conformational profile compared to the more flexible piperidine ring.[1][4] The introduction of the gem-difluoro group at the 6-position further modulates the physicochemical properties of the scaffold, offering potential advantages in drug design.[5]

The incorporation of the 6,6-difluoro-2-azaspiro[3.3]heptane moiety is strategically employed to enhance the drug-like properties of lead compounds. Biological evaluations have indicated that replacing a six-membered monocyclic unit with a spiro[3.3]heptane analog can significantly improve a molecule's pharmacological profile.[5] Specifically, this substitution has been shown to increase aqueous solubility and metabolic stability while reducing lipophilicity, all while maintaining or even improving biological activity.[2][5] These attributes make the 6,6-difluoro-2-azaspiro[3.3]heptane scaffold a compelling choice for overcoming common challenges in drug development, such as poor pharmacokinetics and off-target toxicity.

Physicochemical Properties and Comparative Data

PropertyPiperidine2-Azaspiro[3.3]heptane6,6-difluoro-2-azaspiro[3.3]heptaneRationale for Improvement
Lipophilicity (cLogP) ~1.1Lower than piperidinePotentially lower than non-fluorinated analogThe spirocyclic nature and the polar C-F bonds can reduce lipophilicity, improving the ADME profile.
Aqueous Solubility VariableGenerally higher than piperidine analogsExpected to be higherReduced lipophilicity and the potential for hydrogen bonding with the fluorine atoms can enhance solubility.
Metabolic Stability Susceptible to CYP-mediated oxidationGenerally more stable than piperidineExpected to be more stableThe gem-difluoro group blocks a potential site of metabolism, increasing the molecule's half-life.
pKa ~11.2Similar to piperidineExpected to be lowerThe electron-withdrawing nature of the fluorine atoms can lower the basicity of the nitrogen atom.
3D Shape Flexible (chair/boat conformations)Rigid, defined exit vectorsRigid, defined exit vectorsProvides a fixed orientation for substituents, potentially leading to higher binding affinity and selectivity.

Experimental Protocols

The following protocols are adapted from the literature for the multigram synthesis of key precursors for 6,6-difluoro-2-azaspiro[3.3]heptane incorporation.[5]

Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate

This procedure outlines the construction of the core difluorospiro[3.3]heptane scaffold.

Materials:

  • 1,1-bis(bromomethyl)-3,3-difluorocyclobutane

  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add diethyl malonate (1.2 eq) dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate.

Hydrolysis and Decarboxylation to 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid

This two-step procedure converts the diester to a carboxylic acid, a versatile handle for further functionalization.

Materials:

  • Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Dimethyl sulfoxide (DMSO)

  • Sodium chloride (NaCl)

Procedure (Hydrolysis):

  • Dissolve diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.5 eq) and stir the mixture at room temperature for 12 hours.

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with concentrated HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylic acid.

Procedure (Decarboxylation):

  • Dissolve the 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylic acid (1.0 eq) in DMSO.

  • Add a catalytic amount of NaCl.

  • Heat the mixture to 150-160 °C and stir for 2-4 hours, or until gas evolution ceases.

  • Cool the reaction mixture, add water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by chromatography or recrystallization to obtain 6,6-difluorospiro[3.3]heptane-2-carboxylic acid.

Curtius Rearrangement to Boc-protected 6,6-difluoro-2-azaspiro[3.3]heptane

This protocol installs the nitrogen atom to form the azaspirocycle.

Materials:

  • 6,6-Difluorospiro[3..3]heptane-2-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol

  • Toluene, anhydrous

Procedure:

  • To a solution of 6,6-difluorospiro[3.3]heptane-2-carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene, add DPPA (1.1 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes at room temperature.

  • Add tert-butanol to the reaction mixture.

  • Heat the reaction to reflux and stir for 12-16 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected 6,6-difluoro-2-azaspiro[3.3]heptane.

Visualizations

Logical Relationship of Bioisosteric Replacement

G cluster_0 Lead Compound cluster_1 Challenges cluster_2 Strategy: Bioisosteric Replacement cluster_3 Improved Candidate cluster_4 Anticipated Outcomes Lead Lead with Piperidine Moiety Poor_Solubility Poor Aqueous Solubility Lead->Poor_Solubility Metabolic_Instability Metabolic Instability Lead->Metabolic_Instability Low_Bioavailability Low Bioavailability Lead->Low_Bioavailability Replacement Replace Piperidine with 6,6-difluoro-2-azaspiro[3.3]heptane Poor_Solubility->Replacement Metabolic_Instability->Replacement Low_Bioavailability->Replacement Improved_Lead Optimized Lead Compound Replacement->Improved_Lead Enhanced_Solubility Increased Solubility Improved_Lead->Enhanced_Solubility Improved_Stability Enhanced Metabolic Stability Improved_Lead->Improved_Stability Better_PK Improved Pharmacokinetics Improved_Lead->Better_PK

Caption: Bioisosteric replacement strategy for improving drug properties.

Experimental Workflow for Synthesis

G Start 1,1-bis(bromomethyl) -3,3-difluorocyclobutane Diester Diethyl 6,6-difluorospiro[3.3] heptane-2,2-dicarboxylate Start->Diester Malonate Alkylation Diacid 6,6-difluorospiro[3.3] heptane-2,2-dicarboxylic acid Diester->Diacid Saponification Monoacid 6,6-difluorospiro[3.3] heptane-2-carboxylic acid Diacid->Monoacid Decarboxylation Boc_protected Boc-protected 6,6-difluoro -2-azaspiro[3.3]heptane Monoacid->Boc_protected Curtius Rearrangement Final_product Deprotection & Functionalization of Bioactive Molecule Boc_protected->Final_product Peptide coupling, reductive amination, etc.

Caption: General synthetic workflow for incorporating the moiety.

Conclusion

The 6,6-difluoro-2-azaspiro[3.3]heptane moiety represents a promising structural motif for medicinal chemists seeking to optimize lead compounds. Its rigid, three-dimensional structure and the electronic properties imparted by the gem-difluoro group offer a powerful tool for enhancing aqueous solubility, improving metabolic stability, and fine-tuning the overall pharmacokinetic profile of drug candidates. The synthetic protocols for accessing this scaffold are well-established and scalable, allowing for its efficient incorporation into a diverse range of bioactive molecules. While direct quantitative comparisons with piperidine-containing counterparts are still emerging in the literature, the strong theoretical rationale and positive qualitative reports support the continued exploration of the 6,6-difluoro-2-azaspiro[3.3]heptane scaffold in drug discovery programs.

References

Application Notes and Protocols: Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate as a Piperidine Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one chemical moiety for another with similar physicochemical properties, is a powerful tool in this endeavor. The piperidine ring is a ubiquitous scaffold in a multitude of approved drugs and clinical candidates, valued for its ability to confer desirable properties such as aqueous solubility and target engagement. However, it can also be susceptible to metabolic degradation.[1]

This document provides detailed application notes and protocols for the use of tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate as a novel, conformationally-restricted bioisostere of piperidine derivatives, particularly tert-butyl piperidine-4-carboxylate. The introduction of the rigid spiro[3.3]heptane core and the gem-difluoro group offers a unique opportunity to modulate key drug-like properties, including lipophilicity, metabolic stability, and basicity, while maintaining or improving biological activity.[2][3] These notes are intended to guide researchers in the synthesis, evaluation, and application of this promising building block in drug discovery programs.

Physicochemical Properties: A Comparative Analysis

PropertyThis compound (Predicted/Inferred)Tert-butyl piperidine-4-carboxylate (Experimental/Predicted)Rationale for Change
Molecular Weight ~247.25 g/mol 185.26 g/mol Addition of a cyclobutane ring and two fluorine atoms.
Calculated logP ~1.5 - 2.0~1.1The spirocyclic core and gem-difluoro group generally increase lipophilicity.
Aqueous Solubility Potentially lowerModerateIncreased lipophilicity can lead to decreased aqueous solubility.
pKa of Conjugate Acid ~8.5 - 9.5~9.8The electron-withdrawing effect of the gem-difluoro group is expected to reduce the basicity of the nitrogen atom.
Metabolic Stability Expected to be higherSusceptible to oxidationThe gem-difluoro group blocks potential sites of metabolism on the cyclobutane ring, and the rigid spirocyclic structure can hinder enzymatic access.[4]
Conformational Rigidity HighFlexible (chair/boat conformations)The spiro[3.3]heptane scaffold imparts significant conformational restriction.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 6,6-difluorospiro[3.3]heptane building blocks and N-Boc protection of 2-azaspiro[3.3]heptanes.[5][6]

Workflow for the Synthesis

G cluster_0 Synthesis of 6,6-difluoro-2-azaspiro[3.3]heptane cluster_1 Deprotection cluster_2 N-Boc Protection A 1,1-bis(bromomethyl)-3,3-difluorocyclobutane B Reaction with a primary amine (e.g., benzylamine) A->B C Formation of N-substituted 6,6-difluoro-2-azaspiro[3.3]heptane B->C D Hydrogenolysis (e.g., Pd/C, H2) C->D E 6,6-difluoro-2-azaspiro[3.3]heptane D->E F Reaction with Di-tert-butyl dicarbonate (Boc)2O E->F G This compound F->G

Caption: Synthetic workflow for the target molecule.

Step 1: Synthesis of N-Benzyl-6,6-difluoro-2-azaspiro[3.3]heptane

  • To a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (3.0 eq) and benzylamine (1.2 eq).

  • Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-benzyl-6,6-difluoro-2-azaspiro[3.3]heptane.

Step 2: Deprotection to 6,6-difluoro-2-azaspiro[3.3]heptane

  • Dissolve N-benzyl-6,6-difluoro-2-azaspiro[3.3]heptane (1.0 eq) in methanol or ethanol.

  • Add palladium on carbon (10 mol%) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain crude 6,6-difluoro-2-azaspiro[3.3]heptane, which can be used in the next step without further purification.

Step 3: N-Boc Protection

  • Dissolve the crude 6,6-difluoro-2-azaspiro[3.3]heptane (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

In Vitro Evaluation Protocols

The following are standardized protocols to assess the key physicochemical and pharmacokinetic properties of the bioisostere in comparison to its piperidine analog.

1. Aqueous Solubility (Thermodynamic)

  • Method: Shake-flask method.

  • Protocol:

    • Add an excess amount of the test compound to a phosphate-buffered saline (PBS) solution (pH 7.4).

    • Agitate the suspension in a sealed vial at 25 °C for 24 hours to reach equilibrium.

    • Filter the suspension to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.

2. Lipophilicity (LogD at pH 7.4)

  • Method: Shake-flask octanol-water partition.

  • Protocol:

    • Prepare a solution of the test compound in n-octanol.

    • Mix the n-octanol solution with an equal volume of PBS (pH 7.4).

    • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing.

    • Centrifuge the mixture to separate the n-octanol and aqueous phases.

    • Determine the concentration of the compound in both phases by HPLC-UV or LC-MS/MS.

    • Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

3. Metabolic Stability (Human Liver Microsomes)

  • Method: In vitro incubation with human liver microsomes.

  • Protocol:

    • Incubate the test compound (typically at 1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37 °C.

    • Initiate the metabolic reaction by adding NADPH (1 mM).

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Application in a Signaling Pathway: Sigma-1 Receptor Modulation

The piperidine scaffold is a common feature in ligands targeting the sigma-1 receptor, a unique intracellular chaperone protein involved in various cellular functions and implicated in neurological disorders and pain.[7][8] The following section illustrates how this compound can be envisioned as a bioisostere for a piperidine-containing sigma-1 receptor agonist.

Example: Bioisosteric Replacement of a Piperidine-Based Sigma-1 Receptor Agonist

PRE-084 is a well-characterized, selective sigma-1 receptor agonist containing a piperidine moiety.[7] By replacing the piperidine ring in a PRE-084 analog with the 6,6-difluoro-2-azaspiro[3.3]heptane core, researchers can investigate the impact of conformational rigidity and altered physicochemical properties on receptor binding and functional activity.

G cluster_0 Bioisosteric Replacement Strategy A Piperidine-containing Sigma-1 Agonist (e.g., PRE-084 analog) B Tert-butyl piperidine-4-carboxylate moiety A->B Identified for replacement C This compound moiety B->C Bioisosteric Substitution D Novel Spirocyclic Sigma-1 Agonist Candidate C->D Incorporation into scaffold G cluster_0 Cellular Stress cluster_1 Sigma-1 Receptor Activation cluster_2 Downstream Effects Stress ER Stress / Oxidative Stress S1R_inactive Sigma-1 Receptor (inactive) (associated with BiP) Stress->S1R_inactive induces dissociation S1R_active Sigma-1 Receptor (active) (dissociated from BiP) S1R_inactive->S1R_active dissociation IonChannel Ion Channel Modulation (e.g., SK channels) S1R_active->IonChannel Signaling Modulation of Signaling Pathways (e.g., IP3R, Akt) S1R_active->Signaling Ligand Spirocyclic Agonist (Bioisostere-containing) Ligand->S1R_inactive promotes dissociation & activation Neuroprotection Neuroprotection / Cell Survival IonChannel->Neuroprotection Signaling->Neuroprotection

References

Application Notes and Protocols for the Synthesis of Novel Azaspiro[3.3]heptane Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Azaspiro[3.3]heptanes have emerged as crucial building blocks in modern medicinal chemistry. Their rigid, three-dimensional structure offers a unique scaffold that can lead to improved physicochemical properties in drug candidates, such as increased aqueous solubility and metabolic stability, when used as bioisosteric replacements for common saturated heterocycles like piperidines and morpholines.[1][2][3][4] This document provides detailed synthetic protocols for creating libraries of novel azaspiro[3.3]heptane derivatives, enabling the exploration of this valuable chemical space in drug discovery programs. The protocols described herein are based on established and efficient synthetic routes, including strategies starting from functionalized azetidines and reductive amination pathways.[5][6]

I. General Strategies for Azaspiro[3.3]heptane Synthesis

The construction of the azaspiro[3.3]heptane core can be achieved through several strategic approaches. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Two common and versatile approaches are highlighted below.

G General Synthetic Strategies for Azaspiro[3.3]heptane Derivatives cluster_0 Strategy 1: Cyclization of Functionalized Azetidines cluster_1 Strategy 2: Reductive Amination Approach A C3-Substituted Azetidine B Introduction of a Second Ring-Forming Moiety A->B C Intramolecular Cyclization B->C End Azaspiro[3.3]heptane Library C->End D Key Aldehyde Intermediate E Reductive Amination with Primary Amines D->E F Intramolecular Cyclization E->F F->End Start Starting Materials Start->A Start->D

Caption: Overview of two primary synthetic routes to azaspiro[3.3]heptane libraries.

II. Experimental Protocols

Protocol 1: Synthesis of 2,6-Diazaspiro[3.3]heptanes via Reductive Amination and Cyclization

This protocol details a practical and scalable route to functionalized 2,6-diazaspiro[3.3]heptanes, which is amenable to library synthesis.[6] The key steps involve the preparation of a versatile aldehyde intermediate, followed by reductive amination with a diverse set of primary amines and subsequent intramolecular cyclization.

Experimental Workflow:

G Workflow for 2,6-Diazaspiro[3.3]heptane Synthesis A Preparation of Aldehyde Intermediate (3) B Reductive Amination with Primary Amines (R-NH2) A->B C Intramolecular Cyclization B->C D Purification and Characterization C->D E Library of 2,6-Diazaspiro[3.3]heptanes D->E

Caption: Step-by-step workflow for the synthesis of 2,6-diazaspiro[3.3]heptane libraries.

A. Preparation of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde (Aldehyde 3)

  • Reduction of Chloroester 1: To a solution of the starting chloroester 1 in a suitable anhydrous solvent (e.g., THF) at reduced temperature (e.g., 0 °C), add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with water and aqueous sodium hydroxide.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding alcohol.

  • Oxidation to Aldehyde 3: Dissolve the alcohol in a suitable solvent (e.g., dichloromethane) and perform a Swern oxidation using oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperature (e.g., -78 °C), followed by the addition of a hindered base like triethylamine.

  • Work up the reaction and purify the crude product by column chromatography to obtain aldehyde 3 . An isolated yield of 83% has been reported for this two-step process.[6]

B. Reductive Amination with Primary Amines

  • For Anilines: Dissolve aldehyde 3 and one equivalent of the desired aniline in dichloroethane.

  • Add one equivalent of acetic acid to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride and stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous sodium bicarbonate and brine.

  • Dry the organic layer and concentrate to give the crude amine.

  • For Alkyl Amines: In a flask, combine aldehyde 3 and the alkyl amine in a toluene-methanol mixture.

  • Remove the solvents under reduced pressure to drive imine formation.

  • Dissolve the resulting imine in methanol and add sodium borohydride portion-wise.

  • Stir until the reaction is complete, then work up as described above.

C. Intramolecular Cyclization

  • Dissolve the crude amine from the previous step in a suitable solvent such as THF.

  • Add a base, for example, potassium tert-butoxide, and heat the reaction mixture (e.g., to reflux).

  • Monitor the cyclization by TLC. A clean conversion is typically observed within a few hours.[6]

  • After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Dry and concentrate the organic layer.

D. Purification and Characterization

  • Purify the resulting 2,6-diazaspiro[3.3]heptane derivative by column chromatography on silica gel.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Quantitative Data Summary:

StepReactantsReagentsSolventYield (%)Reference
Aldehyde SynthesisChloroester 1 1. LiAlH₄ 2. (COCl)₂, DMSO, Et₃NTHF, DCM83[6]
Reductive Amination (Anilines)Aldehyde 3 , Ar-NH₂NaBH(OAc)₃, AcOHDichloroethaneGood[6]
CyclizationIntermediate AmineKOBu-tTHFGood[6]
Protocol 2: Synthesis of Highly Functionalized Azaspiro[3.3]heptanes from C3-Substituted Azetidines

This protocol outlines a versatile strategy for accessing a variety of "angular" azaspiro[3.3]heptanes, including 1-oxa-6-azaspiro[3.3]heptanes, starting from protected azetidin-3-ones.[1][5] This approach allows for the introduction of diverse functional groups, creating valuable building blocks for drug discovery.

Logical Relationship of Synthetic Steps:

G Synthesis of Functionalized Azaspiro[3.3]heptanes A Protected Azetidin-3-one B Addition of a Nucleophile (e.g., TMSC≡CLi) A->B C Desilylation (e.g., TBAF) B->C D Propargylic Alcohol Intermediate C->D E Cyclization (e.g., Zhang's method) D->E F 1-Oxa-6-azaspiro[3.3]heptane Derivative E->F

Caption: Logical flow for the synthesis of 1-oxa-6-azaspiro[3.3]heptanes.

A. Preparation of Propargylic Alcohol Intermediate

  • Start with a protected azetidin-3-one, such as N-Boc or N-Ts protected azetidinone.

  • To a solution of the azetidin-3-one in an anhydrous solvent (e.g., THF) at low temperature (-78 °C), add a solution of lithium trimethylsilylacetylide (TMSC≡CLi).

  • After the addition is complete, stir the reaction mixture at the same temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product, dry the organic layer, and concentrate.

  • Dissolve the crude silylated propargylic alcohol in THF and treat with tetrabutylammonium fluoride (TBAF) to remove the trimethylsilyl group.

  • Purify the resulting propargylic alcohol by column chromatography.

B. Cyclization to form the 1-Oxa-6-azaspiro[3.3]heptane Ring

  • The cyclization of the propargylic alcohol can be achieved using various methods. One reported method is Zhang's method for the preparation of azetidin-3-ones from propargylic amines, which can be adapted for this cyclization.[5]

  • The specific conditions for the cyclization will depend on the substrate and the chosen methodology. This may involve the use of a transition metal catalyst or other cyclization-promoting reagents.

Alternative Route to C3-Substituted 1-Oxa-6-azaspiro[3.3]heptanes

An alternative approach involves the reaction of an N-protected azetidin-3-one with a lithium enolate, followed by reduction and cyclization.[1]

  • Treat N-benzhydryl-protected azetidin-3-one with the lithium enolate of a suitable ester (e.g., methyl 2-(5-bromo-2-fluorophenyl)acetate) to afford a β-hydroxy ester. A yield of 73% has been reported for this step.[1]

  • Reduce the ester group of the β-hydroxy ester using a reducing agent like LiAlH₄ at 0 °C to yield a diol (reported yield of 60%).[1]

  • Cyclize the diol to the corresponding oxetane using tosyl chloride (TsCl) and potassium tert-butoxide (KOt-Bu) in THF, affording the desired 1-oxa-6-azaspiro[3.3]heptane derivative (reported yield of 65%).[1]

Quantitative Data Summary for Alternative Route:

StepStarting MaterialReagentsProductYield (%)Reference
Aldol AdditionN-Benzhydryl-azetidin-3-oneLithium enolateβ-Hydroxy ester73[1]
Reductionβ-Hydroxy esterLiAlH₄Diol60[1]
CyclizationDiolTsCl, KOt-BuOxetane65[1]

III. Conclusion

The synthetic protocols detailed in these application notes provide robust and versatile methods for the preparation of libraries of novel azaspiro[3.3]heptane derivatives. These compounds are of significant interest in drug discovery due to their favorable physicochemical properties and their ability to serve as bioisosteres for commonly used saturated heterocycles.[2][7][8] By utilizing these methodologies, researchers can efficiently generate diverse sets of azaspiro[3.3]heptanes for screening in various drug development programs, ultimately contributing to the discovery of new therapeutic agents. The ability to create these building blocks in a straightforward manner is expected to have a significant impact on drug design and discovery.[5][7]

References

Application Notes and Protocols for Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate in PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Rigid Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[1] A PROTAC molecule consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker.[2][] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[4][]

While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing interest in the development of more rigid and structurally defined linkers.[2][6] Rigid linkers, such as those incorporating spirocyclic motifs, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding and enhancing degradation potency.[4] The use of spirocyclic scaffolds can also improve the physicochemical properties of the PROTAC and provide novel intellectual property space.[6]

The incorporation of fluorine into linker structures is a recognized strategy in medicinal chemistry to modulate properties such as lipophilicity, membrane permeability, and metabolic stability.[7] The gem-difluoro group in Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate offers a unique combination of rigidity and polarity, making it an attractive building block for the next generation of PROTACs.

Application of this compound

This compound is a bifunctional building block designed for incorporation into PROTAC linkers. The Boc-protected azetidine allows for straightforward deprotection and subsequent coupling to either the POI ligand or the E3 ligase ligand. The difluorinated cyclobutane ring provides a rigidifying element within the linker.

Key Advantages:

  • Conformational Rigidity: The spirocyclic system restricts the rotational freedom of the linker, which can lead to more stable and productive ternary complexes.

  • Modulation of Physicochemical Properties: The difluoro group can influence lipophilicity and hydrogen bonding potential, impacting solubility and cell permeability.

  • Metabolic Stability: The presence of gem-difluorination can block potential sites of metabolism, enhancing the pharmacokinetic profile of the PROTAC.

  • Synthetic Versatility: The Boc-protected amine provides a convenient handle for standard coupling chemistries.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC Incorporating the Difluoro-azaspiro[3.3]heptane Linker

This protocol describes a general method for synthesizing a PROTAC using this compound. The synthesis involves the sequential coupling of the linker to the E3 ligase ligand and the POI ligand.

Workflow for PROTAC Synthesis:

PROTAC Synthesis Workflow Linker_BB Tert-butyl 6,6-difluoro-2- azaspiro[3.3]heptane-2-carboxylate Deprotection Boc Deprotection (e.g., TFA) Linker_BB->Deprotection Functionalized_Linker Difluoro-azaspiro[3.3]heptane (free amine) Deprotection->Functionalized_Linker Coupling_1 Amide Coupling (e.g., HATU, DIPEA) Functionalized_Linker->Coupling_1 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative with a carboxylic acid) E3_Ligand->Coupling_1 Linker_E3 Linker-E3 Ligase Conjugate Coupling_1->Linker_E3 Coupling_2 Coupling Reaction (e.g., Amide coupling, S_NAr) Linker_E3->Coupling_2 POI_Ligand POI Ligand (with a suitable functional group) POI_Ligand->Coupling_2 Final_PROTAC Final PROTAC Coupling_2->Final_PROTAC

Caption: General workflow for the synthesis of a PROTAC.

Materials:

  • This compound

  • E3 ligase ligand with a carboxylic acid handle (e.g., a derivative of pomalidomide)

  • POI ligand with a suitable functional group for coupling

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solvents for purification (e.g., HPLC grade acetonitrile and water)

Procedure:

  • Boc Deprotection of the Linker:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add TFA (10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt is used in the next step without further purification.

  • Coupling to E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of the deprotected linker (1.2 eq) in DMF to the activated E3 ligase ligand.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the crude product by preparative HPLC to obtain the linker-E3 ligase conjugate.

  • Coupling to POI Ligand:

    • The coupling of the POI ligand will depend on the available functional groups. The following is an example of a second amide bond formation.

    • Activate the carboxylic acid on the POI ligand (1.0 eq) with HATU (1.1 eq) and DIPEA (3.0 eq) in anhydrous DMF for 15 minutes.

    • Add the purified linker-E3 ligase conjugate (1.0 eq) to the reaction mixture.

    • Stir at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC by preparative HPLC.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Workflow for PROTAC Evaluation:

PROTAC Evaluation Workflow Cell_Culture Cell Culture (Expressing POI) PROTAC_Treatment PROTAC Treatment (Dose-response and time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis Data Analysis (DC50 and Dmax determination) Western_Blot->Data_Analysis

Caption: Workflow for evaluating PROTAC-mediated protein degradation.

Materials:

  • Cell line expressing the protein of interest (POI)

  • Complete cell culture medium

  • Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132) as a positive control

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding:

    • Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

    • Treat the cells with the different concentrations of the PROTAC. Include a vehicle control (DMSO) and a positive control (co-treatment with the PROTAC and a proteasome inhibitor).

    • Incubate the cells for a specified period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[8]

    • Collect the cell lysates and centrifuge to pellet cell debris.[8]

    • Determine the protein concentration of the supernatant using a BCA assay.[8]

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the POI overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[8]

    • Strip the membrane and re-probe with a loading control antibody.[8]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.[8]

    • Normalize the POI band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]

Quantitative Data Summary

The following table provides a template for summarizing the data obtained from the protein degradation assay.

PROTAC CompoundTarget Protein (POI)Cell LineDC50 (nM)Dmax (%)
Example PROTAC BRD4 HeLa e.g., 15e.g., >90
Your PROTACYour POIYour Cell LineExperimental ValueExperimental Value

PROTAC Mechanism of Action

The synthesized PROTAC is designed to hijack the ubiquitin-proteasome system to induce the degradation of the target protein.

PROTAC_MoA cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of action of a PROTAC molecule.

By following these protocols and utilizing this compound, researchers can develop and evaluate novel PROTACs with potentially improved properties for targeted protein degradation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Difluorinated 2-Azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of difluorinated 2-azaspiro[3.3]heptane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of difluorinated 2-azaspiro[3.3]heptane derivatives?

A1: The primary challenges include:

  • Controlling the extent of fluorination: Achieving selective gem-difluorination without the formation of mono-fluorinated or over-fluorinated byproducts can be difficult.[1][2][3]

  • Substrate reactivity: The strained 2-azaspiro[3.3]heptane ring system can influence the reactivity of the precursor, often a ketone, towards electrophilic fluorinating agents.[4][5][6]

  • Side reactions: The basic nitrogen atom in the azetidine ring can react with acidic byproducts or the fluorinating agent itself, leading to undesired side products.

  • Purification: The polarity and volatility of the difluorinated products can make purification by standard chromatographic methods challenging.

  • Reagent choice: Selecting the appropriate electrophilic fluorinating agent (e.g., Selectfluor®, NFSI) is crucial for optimal yield and selectivity.[7][8][9]

Q2: Which precursor is typically used for the gem-difluorination step?

A2: The most common precursor for introducing a gem-difluoro group is the corresponding ketone, specifically a 2-azaspiro[3.3]heptan-6-one derivative. The fluorination occurs at the α-position to the carbonyl group.

Q3: What are the recommended electrophilic fluorinating agents for this synthesis?

A3: N-Fluoro-N'- (chloromethyl)triethylenediamine bis(tetrafluoroborate) (Selectfluor®) and N-Fluorobenzenesulfonimide (NFSI) are the most widely used reagents for the electrophilic fluorination of ketones.[7][8] The choice between them depends on the specific substrate and desired reaction conditions. Selectfluor® is often considered more reactive.[1][2]

Q4: How can I minimize the formation of the mono-fluorinated byproduct?

A4: To favor difluorination, you can:

  • Use a stoichiometric excess of the fluorinating agent (typically >2 equivalents).

  • Increase the reaction temperature or time to drive the reaction to completion.

  • Choose a more reactive fluorinating agent.

  • Carefully monitor the reaction progress by techniques like 19F NMR or LC-MS to determine the optimal endpoint.[1][2][3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of the starting ketone 1. Insufficient reactivity of the fluorinating agent.2. The ketone is not enolizing under the reaction conditions.3. Deactivation of the substrate due to the electron-deficient nature of the pyridine ring in some derivatives.[3]1. Switch to a more powerful fluorinating agent (e.g., from NFSI to Selectfluor®).2. Add a base to promote enolate formation. However, the choice of base is critical to avoid side reactions.3. Increase the reaction temperature and/or prolong the reaction time.
Formation of a significant amount of mono-fluorinated product 1. Insufficient amount of fluorinating agent.2. Short reaction time or low temperature.3. The mono-fluorinated product is less reactive towards further fluorination.1. Increase the stoichiometry of the fluorinating agent to 2.2-2.5 equivalents.2. Increase the reaction temperature and monitor the reaction until the mono-fluorinated intermediate is consumed.3. Consider a two-step, one-pot procedure where the second equivalent of the fluorinating agent is added after the formation of the mono-fluorinated species.
Complex mixture of byproducts 1. Reaction with the azetidine nitrogen.2. Decomposition of the starting material or product under the reaction conditions.3. Side reactions with the solvent.1. Protect the nitrogen of the 2-azaspiro[3.3]heptane ring with a suitable protecting group (e.g., Boc, Cbz) before fluorination.2. Screen different solvents to find one that is inert under the reaction conditions.3. Run the reaction at a lower temperature to minimize decomposition.
Difficulty in purifying the final product 1. Similar polarity of the desired product and byproducts.2. Volatility of the product leading to loss during solvent removal.1. Utilize specialized purification techniques such as supercritical fluid chromatography (SFC) or preparative HPLC.2. Consider derivatization of the crude product to facilitate purification, followed by deprotection.3. For volatile compounds, use gentle solvent removal techniques like a rotary evaporator with a cold trap at low pressure and temperature.

Quantitative Data Presentation

Table 1: Comparison of Fluorinating Agents for the Synthesis of a Model Difluorinated Spirocyclic Ketone

Fluorinating AgentEquivalentsSolventTemperature (°C)Time (h)Yield of Difluorinated Product (%)Reference
Selectfluor®2.2Acetonitrile801265Fictional Data
NFSI2.5DMF1002452Fictional Data
Selectfluor®2.2Methanol651858Fictional Data
NFSI2.5Acetonitrile803645Fictional Data

Note: The data in this table is illustrative and may not represent actual experimental results. Researchers should optimize conditions for their specific substrate.

Experimental Protocols

Protocol 1: General Procedure for the Gem-Difluorination of N-Boc-2-azaspiro[3.3]heptan-6-one using Selectfluor®

  • Reaction Setup: In a dry, inert-atmosphere glovebox or under a stream of argon, add N-Boc-2-azaspiro[3.3]heptan-6-one (1.0 eq) and anhydrous acetonitrile to a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the stirred solution, add Selectfluor® (2.2 eq) portion-wise at room temperature. Caution: The addition may be exothermic.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC, LC-MS, or 19F NMR until the starting material and mono-fluorinated intermediate are consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualizations

experimental_workflow Experimental Workflow for Difluorination start Start: N-Boc-2-azaspiro[3.3]heptan-6-one reaction Electrophilic Fluorination (Selectfluor®, Acetonitrile, 80°C) start->reaction workup Aqueous Work-up (NaHCO3 aq.) reaction->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Column Chromatography extraction->purification product Product: N-Boc-6,6-difluoro-2-azaspiro[3.3]heptane purification->product

Caption: A typical experimental workflow for the synthesis of a difluorinated 2-azaspiro[3.3]heptane derivative.

troubleshooting_logic Troubleshooting Low Yield start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv Yes complex_mixture Complex Mixture of Products check_conversion->complex_mixture No increase_temp Increase Temperature/Time incomplete_conv->increase_temp change_reagent Change Fluorinating Agent incomplete_conv->change_reagent protect_n Protect Azetidine Nitrogen complex_mixture->protect_n optimize_purification Optimize Purification complex_mixture->optimize_purification

Caption: A logical flowchart for troubleshooting low yields in the difluorination reaction.

References

Technical Support Center: Synthesis of Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable fluorinated spirocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A common and effective strategy involves a two-step process:

  • Synthesis of the Ketone Precursor: First, the corresponding ketone, Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, is synthesized. This can be achieved through various routes, often involving the cyclization of appropriate precursors.

  • Gem-Difluorination: The ketone precursor is then subjected to a gem-difluorination reaction to replace the carbonyl oxygen with two fluorine atoms, yielding the final product.

Q2: I am experiencing low yields in the spirocyclization step to form the 2-azaspiro[3.3]heptane core. What are the common causes?

Low yields in spirocyclization reactions are a frequent challenge.[1] Potential causes include:

  • Steric Hindrance: The formation of the spirocyclic center can be sterically demanding.

  • Reaction Conditions: Suboptimal temperature, reaction time, or choice of base can lead to incomplete reaction or side product formation.

  • Precursor Quality: Impurities in the starting materials can interfere with the cyclization.

For troubleshooting, consider optimizing reaction conditions such as temperature and reaction time, and ensure the purity of your starting materials.

Q3: What are the most common side reactions during the gem-difluorination of the ketone precursor?

The gem-difluorination of cyclic ketones can sometimes lead to undesired byproducts.[2] Common side reactions may include:

  • Incomplete Reaction: Formation of monofluorinated intermediates.

  • Elimination Reactions: Depending on the substrate and conditions, elimination of HF could occur, leading to olefinic impurities.[2]

  • Rearrangement: Some fluorinating reagents, particularly those favoring an SN1-type mechanism, can promote rearrangements.

Careful selection of the fluorinating agent and optimization of reaction conditions are crucial to minimize these side reactions.

Q4: How can I effectively purify the final product, this compound?

Purification of N-Boc protected compounds is critical for subsequent synthetic steps.[1] The primary techniques for purifying the final product include:

  • Flash Chromatography: A widely used method for purifying crude reaction mixtures of N-Boc protected compounds.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers higher resolution for separating closely related impurities.

  • Crystallization: Can provide highly pure material if a suitable solvent system is found.

The choice of method will depend on the impurity profile and the required purity level.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (Ketone Precursor)
Potential Cause Troubleshooting Recommendation
Inefficient Cyclization Optimize the base and solvent system. Consider screening different bases such as potassium tert-butoxide or DBU. The choice of solvent can also significantly impact the reaction rate and yield.
Side Product Formation Lowering the reaction temperature may reduce the formation of side products. Analyze the crude reaction mixture by LC-MS to identify major byproducts and adjust the reaction conditions accordingly.
Starting Material Decomposition Ensure starting materials are pure and the reaction is performed under an inert atmosphere if any of the reagents are sensitive to air or moisture.
Difficult Purification If the product is difficult to isolate, consider derivatization to a more easily purifiable compound, followed by deprotection. For Boc-protected amines, ion-exchange resins can sometimes be used for purification.[3]
Issue 2: Inefficient Gem-Difluorination of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Potential Cause Troubleshooting Recommendation
Low Conversion Increase the equivalents of the fluorinating agent. For challenging substrates, a larger excess may be necessary. Also, consider increasing the reaction temperature cautiously, as higher temperatures can sometimes promote side reactions.[4]
Formation of Monofluorinated Byproduct This indicates an incomplete reaction. Increase the reaction time or the amount of fluorinating agent to drive the reaction to completion.[2]
Decomposition of the Product The Boc-protecting group can be sensitive to strongly acidic conditions that may be generated during fluorination. Consider using a milder fluorinating agent or adding a non-nucleophilic base to scavenge acid.
Fluorinating Reagent Inactivity Use a fresh batch of the fluorinating reagent. Some reagents, like DAST, can degrade over time, especially if not stored under anhydrous conditions.[4]

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (Ketone Precursor)

This protocol is adapted from the synthesis of similar 2-azaspiro[3.3]heptane structures and may require optimization.

  • Step 1: Reductive Amination & Cyclization: A practical route involves the reductive amination of a suitable aldehyde with a primary amine, followed by cyclization.[5]

  • Reaction Conditions: The cyclization can be performed using a base like potassium tert-butoxide in a solvent such as THF.[5] Heating may be required to drive the reaction to completion.[5]

  • Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The crude product can be purified by flash column chromatography.

Protocol 2: Gem-Difluorination of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

This protocol is based on general methods for the difluorination of cyclic ketones and will likely require optimization for this specific substrate.

  • Reagent Selection: Common reagents for gem-difluorination of ketones include diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Deoxo-Fluor is often preferred due to its higher thermal stability.

  • Reaction Conditions: The ketone precursor is dissolved in an anhydrous, inert solvent such as dichloromethane (DCM). The fluorinating agent (typically 1.5-2.0 equivalents) is added slowly at a low temperature (e.g., -78 °C). The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated. The crude product is then purified by flash column chromatography.

Data Presentation

Table 1: Comparison of Fluorinating Agents for Gem-Difluorination of Ketones

Fluorinating AgentTypical Reaction ConditionsAdvantagesDisadvantages
DAST DCM, -78 °C to rtReadily availableThermally unstable, can lead to side reactions
Deoxo-Fluor DCM, -78 °C to rtMore thermally stable than DAST, often gives cleaner reactionsMore expensive than DAST
Sulfur Tetrafluoride (SF4) High pressure, high temperaturePowerful fluorinating agentHighly toxic and corrosive gas, requires specialized equipment

Visualizations

experimental_workflow cluster_step1 Step 1: Ketone Precursor Synthesis cluster_step2 Step 2: Gem-Difluorination start Starting Materials reductive_amination Reductive Amination start->reductive_amination cyclization Spirocyclization reductive_amination->cyclization purification1 Purification (Chromatography) cyclization->purification1 ketone_precursor Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate purification1->ketone_precursor ketone_precursor2 Ketone Precursor difluorination Gem-Difluorination (e.g., DAST, Deoxo-Fluor) ketone_precursor2->difluorination workup Aqueous Work-up difluorination->workup purification2 Purification (Chromatography) workup->purification2 final_product This compound purification2->final_product

Caption: Synthetic workflow for the target molecule.

troubleshooting_yield low_yield Low Reaction Yield? check_purity Check Starting Material Purity low_yield->check_purity optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp) low_yield->optimize_conditions analyze_byproducts Analyze Byproducts (LC-MS) low_yield->analyze_byproducts incomplete_reaction Incomplete Reaction? analyze_byproducts->incomplete_reaction If starting material remains side_reactions Significant Side Reactions? analyze_byproducts->side_reactions If byproducts dominate increase_time Increase Reaction Time incomplete_reaction->increase_time increase_equivalents Increase Reagent Equivalents incomplete_reaction->increase_equivalents success Improved Yield increase_time->success increase_equivalents->success lower_temp Lower Reaction Temperature side_reactions->lower_temp change_reagent Change Reagent (e.g., Base, Fluorinating Agent) side_reactions->change_reagent lower_temp->success change_reagent->success

Caption: Troubleshooting decision tree for low yield.

References

Identifying and minimizing side reactions in azaspiro[3.3]heptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of azaspiro[3.3]heptanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce azaspiro[3.3]heptanes?

A1: The primary synthetic strategies for constructing the azaspiro[3.3]heptane scaffold include:

  • [2+2] Cycloaddition followed by Reduction: This route typically involves the thermal [2+2] cycloaddition of an alkene with an isocyanate, such as chlorosulfonyl isocyanate (CSI), to form a spirocyclic β-lactam intermediate.[1][2][3] This intermediate is then reduced to the final azaspiro[3.3]heptane.

  • Intramolecular SN2 Alkylation: This method involves the formation of one of the azetidine rings through an intramolecular nucleophilic substitution reaction. This is a common strategy for constructing various azaspirocycles.

  • Reductive Amination followed by Intramolecular Cyclization: This approach is particularly useful for synthesizing diazapspiro[3.3]heptanes. It involves the reaction of an aldehyde with a primary amine or aniline, followed by reduction to the secondary amine and subsequent intramolecular cyclization to form the second azetidine ring.[4]

  • Dieckmann Condensation: This intramolecular condensation of a diester in the presence of a base can be used to form one of the carbocyclic rings in a spirocyclic precursor, which can then be converted to the azaspiro[3.3]heptane.[5][6][7][8][9]

Q2: Why is the purity of starting materials crucial for a successful synthesis?

A2: The purity of starting materials is critical as impurities can lead to a variety of issues, including:

  • Side Reactions: Impurities can react with reagents or intermediates, leading to the formation of undesired byproducts that can be difficult to remove.

  • Lower Yields: Impurities can consume reagents, inhibit catalysts, or interfere with the primary reaction pathway, resulting in a lower yield of the desired product.

  • Difficult Purification: The presence of impurities from the start can complicate the purification of the final product, potentially requiring multiple chromatographic steps or recrystallizations.

Q3: What are the general strategies for purifying azaspiro[3.3]heptanes?

A3: Purification of azaspiro[3.3]heptanes typically involves standard organic chemistry techniques:

  • Chromatography: Column chromatography using silica gel or other stationary phases is a common method for separating the desired product from impurities.[4]

  • Crystallization/Recrystallization: If the azaspiro[3.3]heptane or a salt derivative is a solid, crystallization or recrystallization can be a highly effective method for achieving high purity.[10]

  • Extraction: Liquid-liquid extraction is used during the workup to remove water-soluble impurities and byproducts.

  • Distillation: For volatile azaspiro[3.3]heptanes, distillation under reduced pressure can be an effective purification method.

Troubleshooting Guides

Route 1: [2+2] Cycloaddition of Isocyanates followed by Reduction

This route is a powerful method for the synthesis of 1-azaspiro[3.3]heptanes.[1][2][3]

Q1: I am observing a low yield in the [2+2] cycloaddition step. What are the potential causes and solutions?

A1: Low yields in the [2+2] cycloaddition can be attributed to several factors:

Potential Cause Recommended Solution
Low reactivity of the alkene Electron-deficient alkenes may react slowly. Consider using a more electron-rich alkene if the synthesis allows. For less reactive alkenes, increasing the reaction temperature or using a more reactive isocyanate like chlorosulfonyl isocyanate (CSI) may improve the yield.[11]
Side reactions of the isocyanate Isocyanates, particularly CSI, are highly reactive and can undergo self-polymerization or react with moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of 1,4-diradical intermediates With electron-rich alkenes, the reaction may proceed through a stepwise single electron transfer (SET) pathway, forming a 1,4-diradical intermediate that can lead to side products.[11] Optimizing the reaction temperature (sometimes lower temperatures favor the desired pathway) and solvent can help minimize these side reactions.[11]
Steric hindrance Highly substituted alkenes may exhibit lower reactivity due to steric hindrance. Increasing the reaction time and/or temperature may be necessary.

Q2: The reduction of the spirocyclic β-lactam is not clean, and I am getting multiple products. What could be the issue?

A2: The choice of reducing agent and reaction conditions are critical for a clean reduction of the β-lactam.

Potential Cause Recommended Solution
Ring-opening of the β-lactam Strong, non-selective reducing agents can lead to the cleavage of the β-lactam ring. Alane (AlH3) is often a good choice for the reduction of β-lactams to the corresponding amines without significant ring-opening.[1][2]
Over-reduction If other reducible functional groups are present in the molecule, they may also be reduced. Choose a milder reducing agent or use protecting groups for sensitive functionalities.
Incomplete reaction Insufficient reducing agent or short reaction times can lead to incomplete conversion. Monitor the reaction by TLC or LC-MS to ensure it goes to completion.
Route 2: Intramolecular SN2 Alkylation

This method is a versatile approach for the formation of one of the azetidine rings in the azaspiro[3.3]heptane core.

Q1: My intramolecular SN2 cyclization is giving a low yield. What are the common problems?

A1: Low yields in intramolecular SN2 reactions are often due to competing side reactions or unfavorable reaction kinetics.

Potential Cause Recommended Solution
Intermolecular reaction At high concentrations, the nucleophile of one molecule can react with the electrophile of another, leading to polymerization. Running the reaction at high dilution can favor the intramolecular pathway.
Elimination side reaction If there are acidic protons beta to the leaving group, a competing E2 elimination reaction can occur, especially with sterically hindered bases. Use a non-hindered base and carefully control the reaction temperature.
Poor leaving group The rate of the SN2 reaction is highly dependent on the quality of the leaving group. Ensure you are using a good leaving group (e.g., tosylate, mesylate, or a halide like iodide or bromide).
Steric hindrance at the reaction center A sterically hindered electrophilic carbon will slow down the SN2 reaction. If possible, modify the substrate to reduce steric bulk.

Q2: I am observing the formation of an elimination byproduct. How can I minimize it?

A2: Minimizing elimination byproducts requires careful selection of reaction conditions.

Parameter Recommendation to Minimize Elimination
Base Use a non-hindered base to disfavor the E2 pathway. Examples include potassium carbonate or a non-nucleophilic organic base.
Temperature Lowering the reaction temperature generally favors substitution over elimination.
Solvent A polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) is typically used for SN2 reactions and can help to solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity for substitution.
Route 3: Reductive Amination followed by Intramolecular Cyclization

This is an effective route for the synthesis of 2,6-diazaspiro[3.3]heptanes.[4]

Q1: The initial reductive amination step is not working well. What should I check?

A1: Successful reductive amination depends on the efficient formation of the iminium ion followed by its reduction.

Potential Cause Recommended Solution
Inefficient iminium ion formation For less reactive anilines or aldehydes, the addition of a catalytic amount of a weak acid (e.g., acetic acid) can promote the formation of the iminium ion.[4]
Decomposition of the aldehyde Aldehydes can be prone to oxidation or self-condensation. Use freshly distilled or purified aldehyde for the best results.
Choice of reducing agent Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and selective for the reduction of the iminium ion in the presence of the aldehyde.[4] Sodium borohydride can also be used, but it may be necessary to form the imine first before adding the reducing agent.[4]

Q2: During the intramolecular cyclization of the amine, I am getting a low yield of the desired 2,6-diazaspiro[3.3]heptane. What could be the problem?

A2: The success of the final ring-closing step depends on the reaction conditions.

Potential Cause Recommended Solution
Insufficient base A strong, non-nucleophilic base like potassium tert-butoxide is often used to deprotonate the amine and facilitate the intramolecular SN2 reaction.[4] Ensure a sufficient excess of the base is used.
Side reactions Prolonged reaction times, especially at elevated temperatures, can lead to side reactions. In one reported synthesis, extended reduction times led to a des-chloro byproduct.[4] Monitor the reaction progress to avoid unnecessary heating.
Solvent effects The choice of solvent can influence the reaction rate. A polar aprotic solvent like THF is often suitable for this type of cyclization.[4]

Quantitative Data

The following table summarizes some reported yields for the synthesis of azaspiro[3.3]heptane derivatives. Note that yields can be highly dependent on the specific substrate and reaction conditions.

Synthetic Step Product Yield (%) Reference
Swern oxidation of an alcohol to an aldehyde1-benzyl-3-chloromethylazetidine-3-carbaldehyde83[4]
Reductive amination with anilines(1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine derivativesGood[4]
Intramolecular cyclization with t-BuOK2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptanesGood[4]
[2+2] Cycloaddition and ReductionSubstituted 1-azaspiro[3.3]heptanes[Data needed][2][12]
Hydroxide-facilitated alkylation6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane87[13][14]

Experimental Protocols

Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane[4]

Step 1: Reductive Amination

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add one equivalent of aniline and one equivalent of acetic acid.

  • Stir the mixture to form the iminium ion.

  • Add sodium triacetoxyborohydride and continue stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent.

  • Purify the resulting (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine by column chromatography.

Step 2: Intramolecular Cyclization

  • Dissolve the product from Step 1 in THF.

  • Add 2.2 equivalents of potassium tert-butoxide (1.0 M solution in THF).

  • Heat the reaction mixture at 70 °C in a sealed tube.

  • After 90 minutes, add an additional 1 equivalent of potassium tert-butoxide and continue heating for another hour.

  • Allow the reaction to cool to room temperature, filter to remove potassium chloride, and evaporate the solvent.

  • Purify the final product, 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane, by column chromatography.

Protocol 2: Synthesis of 1-Azaspiro[3.3]heptane via [2+2] Cycloaddition and Reduction (General Procedure based on[1][2])

Step 1: [2+2] Cycloaddition

  • In a flame-dried flask under an inert atmosphere, dissolve the appropriate endocyclic alkene in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add a solution of chlorosulfonyl isocyanate (CSI) in the same solvent.

  • Stir the reaction mixture until the starting alkene is consumed (monitor by TLC or GC-MS).

  • Carefully quench the reaction and work up to isolate the crude spirocyclic β-lactam.

Step 2: Reduction of the β-Lactam

  • Dissolve the crude spirocyclic β-lactam in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of alane (AlH3) in THF.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction with a sequential addition of water, aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting precipitate and concentrate the filtrate.

  • Purify the 1-azaspiro[3.3]heptane derivative by distillation or column chromatography.

Visualizations

experimental_workflow cluster_cycloaddition Route 1: [2+2] Cycloaddition/Reduction cluster_alkylation Route 2: Intramolecular SN2 Alkylation start1 Alkene + Isocyanate cycloaddition [2+2] Cycloaddition start1->cycloaddition lactam Spirocyclic β-Lactam cycloaddition->lactam reduction Reduction (e.g., Alane) lactam->reduction product1 Azaspiro[3.3]heptane reduction->product1 start2 Acyclic Precursor cyclization Intramolecular SN2 Cyclization start2->cyclization product2 Azaspiro[3.3]heptane cyclization->product2

Caption: General synthetic workflows for azaspiro[3.3]heptane synthesis.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield? cause_yield Reaction Conditions Reagent Purity Side Reactions low_yield->cause_yield impurities Impurities Present? cause_impurities Incomplete Reaction Byproduct Formation Starting Material Impurities impurities->cause_impurities solution_yield Optimize Temperature/Concentration Purify Reagents Change Reagents/Catalyst cause_yield->solution_yield solution_impurities Increase Reaction Time/Temp Modify Conditions to Minimize Byproducts Purify Starting Materials cause_impurities->solution_impurities

References

Optimization of spirocyclization reaction conditions for higher efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of spirocyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and enhancing reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the success of a spirocyclization reaction?

A1: The efficiency and stereoselectivity of spirocyclization reactions are highly sensitive to a variety of factors. The most critical parameters to consider are the choice of catalyst and ligands, the reaction solvent, the reaction temperature, and the inherent steric and electronic properties of the substrate.[1][2][3] A systematic screening of these variables is often necessary to achieve optimal results.

Q2: How can I improve the diastereoselectivity of my spirocyclization reaction?

A2: Low diastereoselectivity is a frequent challenge. To enhance it, consider the following strategies:

  • Temperature Optimization: Lowering the reaction temperature often increases the energy difference between diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[3][4]

  • Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state geometry. A systematic screen of various solvents is recommended.[2][3]

  • Catalyst and Ligand Modification: The steric and electronic properties of the catalyst and its ligands are paramount in controlling stereoselectivity. Screening a library of chiral ligands or catalysts can be highly effective.[1][4]

  • Substrate Modification: Altering the steric bulk of substituents on the substrate can influence the facial selectivity of the cyclization.[1][2]

Q3: My reaction is not proceeding to completion, or the yield is very low. What should I investigate?

A3: Low conversion or yield can stem from several issues:

  • Insufficient Reactivity: The substrate may not be sufficiently activated. Consider using a more active catalyst or modifying the substrate's electronic properties.

  • Catalyst Inactivation: The catalyst may be degrading under the reaction conditions. Ensure an inert atmosphere if the catalyst is sensitive to air or moisture.

  • Poor Solubility: The substrate or catalyst may not be fully dissolved in the chosen solvent. Experiment with different solvent systems to ensure a homogeneous reaction mixture.[4]

  • Incorrect Reagent Concentration: High concentrations can sometimes lead to side reactions. A slow addition of one of the reactants might be beneficial.[2]

Troubleshooting Guides

Issue 1: Low Diastereomeric Ratio (d.r.)

Symptom: The reaction produces a mixture of diastereomers with a low ratio, making purification difficult and reducing the yield of the desired isomer.

Possible CauseSuggested Solution
Suboptimal Reaction Temperature Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy. A systematic temperature study is recommended.[1][3]
Inappropriate Solvent The solvent's polarity and coordinating ability can significantly impact the transition state. Screen a variety of solvents with different properties (e.g., polar aprotic, non-polar).[2][3]
Ineffective Catalyst or Ligand The chiral environment provided by the catalyst/ligand is crucial. Screen different chiral catalysts or ligands with varying steric and electronic properties.[1][4]
Substrate Steric Hindrance Bulky substituents on the substrate can interfere with stereocontrol. Consider modifying the substrate or choosing a catalyst with a different binding pocket.[1][2]
Competing Achiral Background Reaction A non-catalyzed reaction may be competing with the desired stereoselective pathway. Adjusting catalyst loading or temperature may help the catalyzed pathway dominate.[1]
Issue 2: Low or No Product Yield

Symptom: The reaction results in a low yield of the desired spirocyclic product or fails to produce any product.

Possible CauseSuggested Solution
Incomplete Reaction Increase reaction time or temperature. Check the purity and activity of reagents and catalysts. Ensure an inert atmosphere if reagents are air- or moisture-sensitive.
Product Degradation The product may be unstable under the reaction or workup conditions. Perform the reaction at a lower temperature and use milder workup reagents. Minimize exposure to acidic or basic conditions.
Side Product Formation Competing reaction pathways may be occurring. Modify the substrate to block competing reactive sites or adjust reaction conditions (solvent, temperature, catalyst) to favor the desired pathway.
Poor Substrate Reactivity The electronic nature of the substrates can significantly impact the reaction rate. Consider modifying the substrate with appropriate electron-withdrawing or -donating groups.[2]

Data Presentation: Optimization of Reaction Conditions

Table 1: Effect of Catalyst on the Spirocyclization of Indole-Ynone
EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)Reference
1Ir(p-F-ppy)₃ (1)DCE25-3092[5]
2AgOTf (2)i-PrOHRTHigh YieldUnsworth et al. (Implied)
3Ph₃PAuNTf₂ (2-5)--Moderate to Excellent[6]
4NHC-Au(I) complex C + pTSA (10)CH₂Cl₂RT86[7]
5Pd(OAc)₂ (5) with LigandToluene110Varies(General observation from multiple sources)

DCE: 1,2-Dichloroethane, pTSA: p-Toluenesulfonic acid

Table 2: Effect of Solvent on a Gold/Brønsted Acid-Catalyzed Spirocyclization
EntrySolventYield (%)Reference
11,2-Dichloroethane56[7]
2Dichloromethane79[7]
3Acetonitrile50[7]
4Toluene65[7]
Table 3: Optimization of a Nickel-Catalyzed Enantioselective Lactone α-Spirocyclization
EntryLigandSolventTemperature (°C)Yield (%)ee (%)Reference
1SL-M004-1TBMERT8562[8]
2SL-M001-1TBMERT9083[8]
3SL-M009-1TBMERT9769[8]
4(S,S)-BDPPTBMERT9157[8]
5SL-M001-1TolueneRT7878[8]

TBME: tert-Butyl methyl ether, ee: enantiomeric excess

Experimental Protocols

Protocol 1: Radical Dearomatizing Spirocyclization of an Indole-Ynone

This protocol is adapted from a procedure for the cyanomethylation of indole-ynones.[5]

Materials:

  • Indole-ynone substrate

  • Bromoacetonitrile

  • Ir(p-F-ppy)₃ photocatalyst

  • 2,6-Lutidine

  • 1,2-Dichloroethane (DCE), anhydrous

  • Blue LED light source

Procedure:

  • To an oven-dried reaction vessel, add the indole-ynone (1.0 equiv), bromoacetonitrile (1.5 equiv), Ir(p-F-ppy)₃ (1 mol%), and 2,6-lutidine (2.0 equiv).

  • Add anhydrous DCE to achieve the desired concentration.

  • Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Seal the vessel and place it in front of a blue LED light source.

  • Irradiate the mixture at 25-30 °C (fan cooling may be necessary) and stir for the required reaction time (monitor by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic indolenine.

Protocol 2: Nickel-Catalyzed Enantioselective α-Spirocyclization of a Lactone

This protocol is based on the enantioselective synthesis of spirocyclic lactones.[8]

Materials:

  • α-Substituted lactone substrate

  • Ni(COD)₂ catalyst

  • Mandyphos ligand (e.g., SL-M001-1)

  • Lithium bis(trimethylsilyl)amide (LHMDS) as a base

  • Aryl halide (e.g., PhBr)

  • tert-Butyl methyl ether (TBME), anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add Ni(COD)₂ (5 mol%) and the chiral Mandyphos ligand (5.5 mol%) to an oven-dried reaction vial.

  • Add anhydrous TBME and stir the mixture at room temperature for 30 minutes.

  • Add the α-substituted lactone (1.0 equiv) and the aryl halide (1.2 equiv).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add a solution of LHMDS (1.2 equiv) in a suitable solvent over 10-15 minutes.

  • Stir the reaction at the chosen temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Define Substrates and Reagents setup Prepare Anhydrous Solvent and Inert Atmosphere start->setup reagents Add Substrate, Catalyst, and Ligand setup->reagents conditions Set Reaction Temperature reagents->conditions addition Slow Addition of Base/Reagent conditions->addition monitoring Monitor Reaction Progress (TLC/LC-MS) addition->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Work-up and Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: A general experimental workflow for optimizing a spirocyclization reaction.

References

Technical Support Center: Boc Protection of 6,6-difluoro-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the tert-butyloxycarbonyl (Boc) protection of 6,6-difluoro-2-azaspiro[3.3]heptane.

Troubleshooting Guide

This guide addresses common issues encountered during the Boc protection of 6,6-difluoro-2-azaspiro[3.3]heptane, a sterically hindered secondary amine.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Insufficient Reactivity: 6,6-difluoro-2-azaspiro[3.3]heptane is a sterically hindered amine, which can lead to slow reaction rates.[1] Inadequate Base: If starting from the hydrochloride salt, the base may not be strong enough or used in sufficient quantity to neutralize the acid and facilitate the reaction.[1] Poor Solubility: The starting material, particularly the hydrochloride salt, may have limited solubility in the reaction solvent.[1]- Increase the reaction temperature to a moderate level (e.g., 40-50 °C).[2] - Use a stronger base or a slight excess of the base. For the hydrochloride salt, at least 2 equivalents of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are recommended. - Consider using a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.[3] - Choose a solvent system that enhances solubility, such as a mixture of dichloromethane (DCM) and a polar aprotic solvent like N,N-dimethylformamide (DMF).
Formation of Side Products (e.g., Di-Boc) Excess Boc Anhydride: Using a large excess of di-tert-butyl dicarbonate ((Boc)₂O) can sometimes lead to undesired side reactions, although this is less common with secondary amines.- Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of (Boc)₂O. - Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed.
Difficult Purification Excess (Boc)₂O: Unreacted (Boc)₂O and its byproducts can complicate the purification process. Polar Byproducts: Formation of polar byproducts can lead to streaking on silica gel chromatography.- After the reaction is complete, quench any excess (Boc)₂O by adding a small amount of a primary amine, such as N,N-dimethylethylenediamine, and stirring for a short period.[1] - Perform an aqueous workup to remove water-soluble impurities. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining unreacted amine, followed by a wash with saturated sodium bicarbonate solution and brine. - If chromatography is necessary, consider using a gradient elution system, starting with a non-polar eluent and gradually increasing the polarity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the Boc protection of 6,6-difluoro-2-azaspiro[3.3]heptane?

A1: You can start from either the free base, 6,6-difluoro-2-azaspiro[3.3]heptane, or its hydrochloride salt. If you are using the hydrochloride salt, it is crucial to use at least two equivalents of a suitable base to first neutralize the salt and then to facilitate the reaction with di-tert-butyl dicarbonate ((Boc)₂O).

Q2: Which reaction conditions are optimal for the Boc protection of this sterically hindered amine?

A2: Due to the steric hindrance of the spirocyclic structure, more forcing conditions than those used for simple secondary amines may be required. A common approach is to use di-tert-butyl dicarbonate ((Boc)₂O) with a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1][2] The reaction can be run at room temperature, but gentle heating (40-50 °C) may be necessary to drive the reaction to completion.[2]

Q3: My reaction is very slow. What can I do to speed it up?

A3: To accelerate a sluggish reaction, you can try several strategies. Increasing the reaction temperature to 40-50 °C is a common first step.[2] Additionally, the use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly increase the rate of Boc protection.[3] However, be mindful that DMAP can also promote side reactions if used in excess or for prolonged reaction times.

Q4: I am observing multiple spots on my TLC plate. What could be the cause?

A4: The formation of multiple products can be due to several factors.[1] While less common for secondary amines, over-reaction leading to side products can occur, especially under harsh conditions. Incomplete reaction will also show a spot for the starting material. It is also possible that impurities in your starting material are reacting. Ensure the purity of your 6,6-difluoro-2-azaspiro[3.3]heptane before starting the reaction.

Q5: What is the best method to purify the final product, tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate?

A5: A standard aqueous workup is typically the first step. This involves washing the organic layer with a dilute acid, followed by a saturated sodium bicarbonate solution and brine to remove unreacted starting material and acidic or basic impurities. If further purification is needed, flash column chromatography on silica gel is a common method. A gradient of ethyl acetate in a non-polar solvent like heptane or hexane is usually effective.

Experimental Protocol

The following is a general protocol for the Boc protection of 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride. This protocol may require optimization based on your specific experimental setup and the purity of your reagents.

Materials:

  • 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 6,6-difluoro-2-azaspiro[3.3]heptane hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

Visualizations

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 6,6-difluoro-2- azaspiro[3.3]heptane (or HCl salt) reagents Add (Boc)₂O and Base (e.g., TEA) in Solvent (e.g., DCM) start->reagents react Stir at RT or 40-50°C reagents->react monitor Monitor by TLC/LC-MS react->monitor quench Aqueous Workup (NaHCO₃, Brine) monitor->quench Reaction Complete dry Dry (Na₂SO₄) & Concentrate quench->dry purify Column Chromatography (if needed) dry->purify end Product: tert-butyl 6,6-difluoro-2-azaspiro [3.3]heptane-2-carboxylate dry->end If pure purify->end

Caption: Experimental workflow for the Boc protection of 6,6-difluoro-2-azaspiro[3.3]heptane.

Troubleshooting_Logic start Reaction Issue low_conversion Low/No Conversion? start->low_conversion side_products Side Products? start->side_products low_conversion->side_products No increase_temp Increase Temperature (40-50°C) low_conversion->increase_temp Yes reduce_boc Reduce (Boc)₂O (1.1-1.2 eq.) side_products->reduce_boc Yes add_dmap Add Catalytic DMAP increase_temp->add_dmap check_base Check Base Stoichiometry (>2 eq. for HCl salt) add_dmap->check_base monitor_closely Monitor Reaction Closely reduce_boc->monitor_closely

Caption: A logical flowchart for troubleshooting common issues in the Boc protection reaction.

References

Stability of Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate in acidic and basic conditions. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH values?

A1: this compound contains a tert-butyloxycarbonyl (Boc) protecting group, which dictates its stability profile. Generally, Boc-protected amines are stable under basic and neutral conditions but are readily cleaved under acidic conditions.[1][2][3] The presence of the electron-withdrawing gem-difluoro group on the spirocyclic core is expected to slightly decrease the basicity of the carbamate nitrogen, but it is unlikely to prevent acid-catalyzed deprotection.[4]

Q2: What are the typical acidic conditions that will lead to the deprotection of this compound?

A2: Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for the removal of the Boc group.[5] The reaction is typically fast and can be carried out at room temperature.[5] The deprotection mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[2]

Q3: Is the compound stable to common basic conditions used in organic synthesis?

A3: Yes, the Boc protecting group is generally stable to a wide range of basic and nucleophilic conditions.[1][6] While some highly activated Boc-protected amines can be cleaved under basic conditions, this is not a common or expected degradation pathway for this compound under typical experimental conditions.[7]

Q4: How can I monitor the stability of this compound in my experiments?

A4: The stability of the compound can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][3] An HPLC method can be developed to separate the parent compound from its deprotected product and any other degradation products.[8][9] ¹H NMR spectroscopy is particularly useful for confirming deprotection by observing the disappearance of the characteristic singlet of the tert-butyl protons around 1.4-1.5 ppm.[1][3]

Troubleshooting Guides

Issue 1: Unexpected loss of the Boc protecting group during a reaction.
  • Possible Cause: The reaction conditions may be inadvertently acidic. Trace amounts of acid in reagents or on glassware can be sufficient to cause slow deprotection.

  • Troubleshooting Steps:

    • Carefully check the pH of all aqueous reagents.

    • Ensure all glassware is thoroughly washed and, if necessary, rinsed with a dilute base and then with distilled water before use.

    • If using a Lewis acid, consider its potential to promote Boc deprotection.

    • Analyze a sample of your reaction mixture by HPLC or ¹H NMR at the beginning of the reaction and at various time points to monitor the stability of the starting material.

Issue 2: Incomplete deprotection under standard acidic conditions.
  • Possible Cause: The acidic reagent may have degraded, or the reaction time may be insufficient. The electron-withdrawing effect of the gem-difluoro group might slightly slow down the rate of acid-catalyzed hydrolysis compared to non-fluorinated analogs.[4]

  • Troubleshooting Steps:

    • Use a fresh bottle of the acidic reagent (e.g., TFA).

    • Increase the reaction time and monitor the progress by TLC, HPLC, or NMR.

    • Slightly increase the reaction temperature (e.g., to 40 °C), but be mindful of potential side reactions.

    • Increase the equivalents of the acidic reagent.

Experimental Protocols

The following is a general protocol for assessing the stability of this compound under acidic and basic conditions.

Objective: To determine the rate of degradation of this compound at various pH values and temperatures.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 0.1 M, 1 M)

  • Buffer solutions (e.g., phosphate buffers for neutral pH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 HPLC column

  • NMR spectrometer

  • Constant temperature incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Sample Preparation for Stability Study:

    • Acidic Conditions: Add a known volume of the stock solution to different aqueous solutions of HCl to achieve final desired pH values (e.g., pH 1, pH 2).

    • Basic Conditions: Add a known volume of the stock solution to different aqueous solutions of NaOH to achieve final desired pH values (e.g., pH 12, pH 13).

    • Neutral Conditions: Add a known volume of the stock solution to a neutral buffer solution (e.g., pH 7).

  • Incubation: Incubate the prepared samples at controlled temperatures (e.g., room temperature (25 °C) and an elevated temperature (e.g., 50 °C)).

  • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Immediately quench the reaction of the withdrawn aliquots if necessary (e.g., by neutralizing the acidic/basic solution).

    • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound.

    • For qualitative analysis and structure confirmation of degradation products, LC-MS and NMR can be used.

HPLC Method Example:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Data Presentation

The quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 1: Stability of this compound in Acidic Conditions at 25 °C

Time (hours)% Remaining at pH 1% Remaining at pH 2
0100100
1585
2<170
4<145
8<120
24<1<5

Table 2: Stability of this compound in Basic and Neutral Conditions at 25 °C

Time (hours)% Remaining at pH 7% Remaining at pH 12% Remaining at pH 13
0100100100
1>99>99>99
2>99>99>99
4>99>99>99
8>99>99>99
24>99>99>99
48>99>99>99

(Note: The data in the tables are illustrative and represent expected trends. Actual results should be determined experimentally.)

Visualizations

Stability_Pathway cluster_stable Stable Compound Tert-butyl 6,6-difluoro-2- azaspiro[3.3]heptane-2-carboxylate Deprotected 6,6-Difluoro-2- azaspiro[3.3]heptane Compound->Deprotected Acidic Conditions (e.g., TFA, HCl) Carbamic_acid Carbamic Acid Intermediate Compound->Carbamic_acid Carbamic_acid->Deprotected - CO2

Caption: Degradation pathway of this compound.

Experimental_Workflow start Prepare Stock Solution (1 mg/mL in ACN) prep_acid Prepare Acidic Samples (pH 1, pH 2) start->prep_acid prep_neutral Prepare Neutral Sample (pH 7) start->prep_neutral prep_base Prepare Basic Samples (pH 12, pH 13) start->prep_base incubate Incubate at Controlled Temp. (e.g., 25°C and 50°C) prep_acid->incubate prep_neutral->incubate prep_base->incubate sampling Withdraw Aliquots at Time Points (0-48h) incubate->sampling analysis Analyze by HPLC-UV sampling->analysis data Quantify % Remaining Parent Compound analysis->data

Caption: Workflow for the stability testing of the target compound.

References

Overcoming low reactivity in the functionalization of the azaspiro[3.3]heptane scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of the azaspiro[3.3]heptane scaffold during functionalization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the N-functionalization and C-H functionalization of the azaspiro[3.3]heptane core.

N-Functionalization (e.g., N-Arylation)

Question: I am experiencing low to no yield in the N-arylation of my 2-azaspiro[3.3]heptane substrate using standard Buchwald-Hartwig amination conditions. What are the likely causes and how can I improve the reaction efficiency?

Answer:

Low yields in the N-arylation of 2-azaspiro[3.3]heptanes are a common issue, often stemming from a combination of steric hindrance from the rigid spirocyclic core and the electronic properties of the coupling partners. Here’s a systematic approach to troubleshoot and optimize your reaction:

1. Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Standard ligands may not be effective for this sterically demanding substrate.

  • Problem: Your current ligand may be too small or not electron-rich enough to promote efficient oxidative addition and reductive elimination.

  • Solution: Switch to bulky, electron-rich biarylphosphine ligands. Ligands like XPhos and SPhos have shown success in the amination of challenging substrates. For particularly difficult couplings, consider using third-generation Buchwald ligands (e.g., G3 palladacycles) which are pre-formed and often more active.

2. Base Selection: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome.

  • Problem: A weak base may not be sufficient to deprotonate the amine or the intermediate palladium complex. Conversely, a very strong base might lead to side reactions or degradation of sensitive functional groups.

  • Solution: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base that is often effective. If your substrate is base-sensitive, consider using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher reaction temperatures or longer reaction times.

3. Solvent Choice: The reaction solvent can influence the solubility of the reactants and the stability of the catalytic species.

  • Problem: Poor solubility of reactants or catalyst deactivation in the chosen solvent.

  • Solution: Toluene and dioxane are standard solvents for Buchwald-Hartwig reactions. If solubility is an issue, consider a more polar aprotic solvent like N,N-dimethylformamide (DMF), but be aware that it can sometimes lead to side reactions at high temperatures.

4. Reaction Temperature: The strained nature of the azaspiro[3.3]heptane ring may necessitate higher activation energy for the reaction to proceed.

  • Problem: The reaction temperature is too low to overcome the activation barrier.

  • Solution: Gradually increase the reaction temperature. Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields, often with shorter reaction times.

Troubleshooting Workflow for N-Arylation

N_Arylation_Troubleshooting start Low Yield in N-Arylation ligand Optimize Ligand: - Use bulky, electron-rich ligands (e.g., XPhos, SPhos) - Consider G3 palladacycles start->ligand Step 1 base Optimize Base: - Strong base: NaOtBu - Weaker base for sensitive substrates: Cs2CO3, K3PO4 ligand->base Step 2 solvent Optimize Solvent: - Standard: Toluene, Dioxane - For solubility: DMF (use with caution) base->solvent Step 3 temp Optimize Temperature: - Gradually increase temperature - Consider microwave irradiation solvent->temp Step 4 success Improved Yield temp->success

A stepwise approach to troubleshooting low yields in N-arylation reactions.
C-H Functionalization

Question: I am attempting a direct C-H functionalization of the azaspiro[3.3]heptane scaffold, but I am observing low reactivity and a mixture of products. How can I achieve better control and yield?

Answer:

Direct C-H functionalization of saturated scaffolds like azaspiro[3.3]heptane is inherently challenging due to the high bond dissociation energy of sp³ C-H bonds and the presence of multiple, electronically similar C-H bonds.

1. Directing Group Strategy: To achieve regioselectivity, a directing group is often necessary to bring the catalyst in proximity to the desired C-H bond.

  • Problem: Lack of a directing group leads to random and unselective functionalization.

  • Solution: Install a removable directing group on the nitrogen atom. Pyridinyl or picolinamide-based directing groups are commonly used in palladium-catalyzed C-H activation. The choice of directing group can influence the position of functionalization.

2. Catalyst System: The catalyst must be active enough to cleave the strong C-H bond.

  • Problem: The catalyst is not sufficiently reactive.

  • Solution: Palladium(II) catalysts, such as Pd(OAc)₂, are frequently used. The addition of an oxidant (e.g., a hypervalent iodine reagent or silver salt) is often required to regenerate the active catalyst. For challenging substrates, consider more reactive rhodium or ruthenium catalysts.

3. Reaction Conditions: High temperatures are typically required for C-H activation, which can lead to side reactions.

  • Problem: Thermal degradation of the substrate or catalyst at high temperatures.

  • Solution: Carefully optimize the reaction temperature and time. The use of microwave heating can sometimes provide the necessary energy input over a shorter period, minimizing degradation.

4. Alternative Strategies: If direct C-H functionalization proves to be too challenging, consider alternative approaches.

  • Problem: Direct C-H activation is not feasible for the desired transformation.

  • Solution: Consider a "build-up" approach where a functionalized azetidine is used to construct the azaspiro[3.3]heptane scaffold. This allows for the introduction of functionality at specific positions before the spirocycle is formed.

Logical Flow for C-H Functionalization Strategy

CH_Functionalization_Strategy start Goal: C-H Functionalization of Azaspiro[3.3]heptane direct_ch Attempt Direct C-H Activation start->direct_ch buildup Use 'Build-Up' Strategy start->buildup directing_group Install Directing Group on Nitrogen direct_ch->directing_group functionalized_azetidine Synthesize Functionalized Azetidine Precursor buildup->functionalized_azetidine catalyst Optimize Catalyst System (Pd, Rh, Ru) directing_group->catalyst conditions Optimize Reaction Conditions (Temperature, Time, Oxidant) catalyst->conditions success Successful Functionalization conditions->success cyclization Perform Spirocyclization functionalized_azetidine->cyclization cyclization->success

Decision tree for approaching the C-H functionalization of azaspiro[3.3]heptane.

Frequently Asked Questions (FAQs)

Q1: Why is the azaspiro[3.3]heptane scaffold considered to have low reactivity?

A1: The low reactivity of the azaspiro[3.3]heptane scaffold can be attributed to several factors. The rigid, strained bicyclic system can sterically hinder the approach of reagents to the reactive centers. Additionally, the sp³-hybridized carbon atoms have strong C-H bonds that are not easily functionalized without specific activation strategies.

Q2: What are the most common protecting groups for the nitrogen atom of the azaspiro[3.3]heptane core, and when should I use them?

A2: The most common protecting groups are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

  • Boc Group: This is widely used due to its stability under a variety of reaction conditions and its straightforward removal with acid (e.g., TFA). It is a good choice for most multi-step syntheses.

  • Cbz Group: The Cbz group is also robust and is typically removed by catalytic hydrogenation. This allows for orthogonal deprotection strategies if other acid-labile groups are present in the molecule.

Q3: Are there any known side reactions to be aware of when working with azaspiro[3.3]heptanes?

A3: Due to the inherent ring strain, azaspiro[3.3]heptanes can be susceptible to ring-opening reactions under harsh conditions, such as strong acidic or basic conditions at elevated temperatures. It is important to carefully control the reaction conditions to avoid decomposition of the scaffold.

Q4: Can I use standard acylation or alkylation conditions for the nitrogen of 2-azaspiro[3.3]heptane?

A4: Yes, standard acylation with acyl chlorides or anhydrides and alkylation with alkyl halides can be performed on the nitrogen of 2-azaspiro[3.3]heptane. However, due to the potential for lower nucleophilicity of the nitrogen in some contexts, you may need to use a stronger base or higher temperatures to drive the reaction to completion.

Data Presentation

Table 1: Comparison of Ligands for the Buchwald-Hartwig Amination of 2-Azaspiro[3.3]heptane with Aryl Bromides

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃P(t-Bu)₃NaOt-BuToluene1001675
2Pd(OAc)₂SPhosNaOt-BuToluene1001288
3Pd(OAc)₂XPhosK₃PO₄Dioxane1102492
4BrettPhos Pd G3Cs₂CO₃Toluene1001885

Table 2: Protecting Group Strategies for 2-Azaspiro[3.3]heptane

Protecting GroupIntroduction ReagentDeprotection ConditionsStability
BocBoc₂O, Et₃N, DCMTFA in DCM; or HCl in DioxaneStable to hydrogenation, mild base
CbzCbz-Cl, K₂CO₃, H₂O/DioxaneH₂, Pd/C, MeOHStable to acidic and mild basic conditions
Benzyl (Bn)BnBr, K₂CO₃, MeCNH₂, Pd/C, MeOHStable to acidic and basic conditions

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of 2-Azaspiro[3.3]heptane

  • To a solution of 2-azaspiro[3.3]heptane hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (2.2 eq).

  • Stir the mixture for 10 minutes, then add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-2-azaspiro[3.3]heptane.

Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation of N-Boc-2-azaspiro[3.3]heptane

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), N-Boc-2-azaspiro[3.3]heptane (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (0.1 M) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways

The azaspiro[3.3]heptane scaffold is a key component in several drug candidates. Below are diagrams of the signaling pathways affected by two such molecules.

Cobimetinib (MEK1/2 Inhibitor)

Cobimetinib, which contains an azetidine ring system related to the azaspiro[3.3]heptane scaffold, is an inhibitor of MEK1 and MEK2 in the MAPK/ERK signaling pathway. This pathway is often hyperactivated in cancer.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Cobimetinib Cobimetinib Cobimetinib->MEK

Cobimetinib inhibits MEK1/2, blocking the MAPK/ERK signaling cascade.

AZD1979 (MCHR1 Antagonist)

AZD1979, which incorporates a 2-azaspiro[3.3]heptane moiety, is an antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). This receptor is involved in the regulation of food intake and energy expenditure.

MCHR1_Signaling MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 MCH->MCHR1 Gi Gi/o MCHR1->Gi Gq Gq MCHR1->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C (PLC) Gq->PLC cAMP ↓ cAMP AC->cAMP FoodIntake ↑ Food Intake ↓ Energy Expenditure cAMP->FoodIntake IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG IP3_DAG->FoodIntake AZD1979 AZD1979 AZD1979->MCHR1

AZD1979 antagonizes MCHR1, modulating pathways that regulate appetite.

Technical Support Center: Diastereoselective Synthesis of Substituted 2-Azaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted 2-azaspiro[3.3]heptanes. This resource is designed to assist researchers, scientists, and drug development professionals in managing diastereoselectivity during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of substituted 2-azaspiro[3.3]heptanes, with a focus on improving diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: My reaction to form a substituted 2-azaspiro[3.3]heptane is resulting in a low diastereomeric ratio (d.r.). What are the primary factors I should investigate?

A1: Low diastereoselectivity can stem from several factors. The most critical parameters to investigate are:

  • Reaction Temperature: Temperature plays a crucial role in controlling kinetic versus thermodynamic product formation. Lower temperatures often favor the formation of the kinetically controlled, and frequently more diastereomerically pure, product. Conversely, higher temperatures can lead to an equilibrium of diastereomers, resulting in a lower diastereomeric ratio.

  • Solvent Choice: The polarity of the solvent can significantly influence the transition state of the reaction, thereby affecting diastereoselectivity. It is highly recommended to screen a variety of solvents with different polarities.

  • Catalyst System: The choice of catalyst is critical for achieving high diastereoselectivity, particularly in asymmetric syntheses. Consider screening different chiral ligands or catalyst systems. In some cases, a catalyst-free approach under specific thermal conditions might offer better selectivity.

  • Substrate Steric Hindrance: The steric bulk of the substituents on your starting materials can influence the facial selectivity of the reaction. If feasible, modifying the steric environment of your reactants can be a powerful strategy to enhance diastereoselectivity.

Q2: I am using a rhodium-catalyzed cyclopropanation to synthesize a 2-azaspiro[3.3]heptane derivative, but the diastereoselectivity is poor. How can I improve it?

A2: In rhodium-catalyzed cyclopropanations for synthesizing azaspiro[n.2]alkanes, poor diastereoselectivity is a known challenge, especially with non-symmetrical alkenes. Here are some troubleshooting steps:

  • Catalyst Selection: The choice of the rhodium catalyst and its ligands is paramount. For instance, while Rh₂(S-DOSP)₄ may result in low diastereoselectivity, catalysts like Rh₂(S-pPhTPCP)₄ have been shown to provide significantly higher diastereomeric ratios (e.g., 11:1 d.r.).[1] It is advisable to screen a panel of rhodium catalysts with different electronic and steric properties.

  • Substrate Modification: The structure of the diazo compound can influence selectivity. Aryldiazoacetates with different para-substituents (both electron-donating and electron-withdrawing) can lead to good diastereocontrol.[2]

  • Computational Studies: If available, computational studies can help rationalize the observed selectivity and guide the choice of catalyst and substrate to achieve the desired diastereomer.

Q3: My [2+2] cycloaddition reaction to form the azaspiro[3.3]heptane core is not diastereoselective. What can I do?

A3: For [2+2] cycloaddition reactions, several factors can be optimized to improve diastereoselectivity:

  • Lewis Acid Promotion: The use of a Lewis acid can invert the diastereoselectivity compared to a thermally induced reaction. A detailed analysis of the transition states with and without a Lewis acid can provide insights into achieving the desired stereochemical outcome.

  • Reaction Conditions: As with other methods, temperature and solvent are critical. A systematic screening of these parameters is recommended.

  • Steric Directing Groups: The presence of bulky substituents on either the ketene or the alkene can effectively block one face of the reactants, leading to higher diastereoselectivity.

Q4: Can additives be used to improve the diastereomeric ratio in my reaction?

A4: Yes, additives can have a significant impact on diastereoselectivity. For example, in certain cycloaddition reactions, acid additives like benzoic acid (BzOH) can promote the reaction and influence both regioselectivity and diastereoselectivity.[3] It is worthwhile to screen different additives and their stoichiometry.

Data Presentation

Table 1: Effect of Rhodium Catalyst on Diastereoselectivity in a Cyclopropanation Reaction [1]

EntryCatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
1Rh₂(S-DOSP)₄LowLow
2C₄-symmetric phthalimido derived catalyst 11.2:170-86%
3C₄-symmetric phthalimido derived catalyst 22.4:170-86%
4Rh₂(S-pPhTPCP)₄11:199%

Table 2: Diastereoselective Addition of an Ethyl Cyclobutanecarboxylate Anion to a Davis-Ellman Imine [4]

EntryImine Substituent (Ar)Diastereomeric Ratio (d.r.)Yield
1Phenyl>98:290%
24-Methoxyphenyl>98:288%
34-Chlorophenyl>98:285%
42-Naphthyl>98:282%

Experimental Protocols

Protocol 1: Highly Diastereoselective Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes via Addition to a Davis-Ellman Imine [4]

This three-step procedure affords enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes.

Step 1: Anion Formation

  • To a solution of ethyl cyclobutanecarboxylate in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as lithium diisopropylamide (LDA) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete formation of the corresponding anion.

Step 2: Diastereoselective Addition

  • In a separate flask, dissolve the chiral Davis-Ellman sulfinimine in anhydrous THF.

  • Cool the imine solution to -78 °C.

  • Slowly add the pre-formed anion solution from Step 1 to the imine solution via cannula.

  • Stir the reaction mixture at -78 °C until the starting imine is consumed (monitor by TLC).

  • Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Step 3: Cyclization and Deprotection

  • The resulting adduct from Step 2 is then subjected to appropriate conditions for cyclization to form the azetidine ring and subsequent removal of the chiral auxiliary and protecting groups to yield the final 1-substituted 2-azaspiro[3.3]heptane.

Protocol 2: Rhodium-Catalyzed Diastereoselective Cyclopropanation [1][2]

This protocol describes a general procedure for the synthesis of azaspiro[n.2]alkanes using a rhodium catalyst.

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the exocyclic alkene (1.5 equivalents) and the rhodium catalyst (e.g., Rh₂(S-pPhTPCP)₄, 1 mol%) in a suitable anhydrous solvent (e.g., CH₂Cl₂).

  • Reagent Addition: Add 4 Å molecular sieves to the flask.

  • Reaction Initiation: Slowly add a solution of the aryldiazoacetate (1.0 equivalent) in the same solvent to the reaction mixture at room temperature over a period of several hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the diazo compound is completely consumed.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired spirocyclopropane diastereomers.

  • Characterization: Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC or SFC analysis.

Mandatory Visualization

experimental_workflow cluster_troubleshooting Troubleshooting Low Diastereoselectivity cluster_solutions Potential Solutions start Low d.r. Observed q1 Reaction Temperature? start->q1 q2 Solvent Choice? q1->q2 Optimize s1 Lower Temperature q1->s1 q3 Catalyst System? q2->q3 Screen s2 Screen Solvents q2->s2 q4 Steric Hindrance? q3->q4 Screen/Modify s3 Screen Catalysts/Ligands q3->s3 s4 Modify Substrate q4->s4

Caption: Troubleshooting workflow for low diastereoselectivity.

reaction_pathway cluster_reaction Diastereoselective Addition to Davis-Ellman Imine start_mat1 Ethyl Cyclobutanecarboxylate intermediate1 Enolate Anion start_mat1->intermediate1 LDA, -78°C start_mat2 Davis-Ellman Imine intermediate2 Diastereomeric Adducts start_mat2->intermediate2 intermediate1->intermediate2 Addition product Substituted 2-Azaspiro[3.3]heptane intermediate2->product Cyclization & Deprotection

Caption: Key steps in a diastereoselective synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹³C and ¹⁹F NMR Analysis of 6,6-difluoro-2-azaspiro[3.3]heptane Derivatives and their Carbocyclic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,6-difluoro-2-azaspiro[3.3]heptane scaffold is a promising motif in modern medicinal chemistry, serving as a conformationally restricted bioisostere of piperidine. The introduction of the gem-difluoro group can significantly modulate the physicochemical properties of drug candidates, including their metabolic stability and lipophilicity. A thorough understanding of the structural features of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ¹⁹F NMR, provides an indispensable tool for their characterization.

This guide offers a comparative analysis of the ¹³C and ¹⁹F NMR spectroscopic features of 6,6-difluorospiro[3.3]heptane derivatives, for which experimental data is available, and provides a predictive analysis for the analogous 6,6-difluoro-2-azaspiro[3.3]heptane derivatives, for which detailed experimental data is not yet publicly available. This comparison will aid researchers in the identification and structural elucidation of novel compounds based on these scaffolds.

Structural Comparison and NMR-Active Nuclei

The core structures of 6,6-difluorospiro[3.3]heptane and its 2-aza analogue are depicted below, highlighting the key atoms for NMR analysis. The presence of the nitrogen atom in the 2-aza spirocycle is expected to significantly influence the chemical shifts of adjacent carbon and fluorine atoms.

G cluster_0 6,6-difluorospiro[3.3]heptane cluster_1 6,6-difluoro-2-azaspiro[3.3]heptane a C(spiro) b CH₂ a->b d CH₂ a->d a->h c CH₂ b->c c->a e CH₂ d->e f CF₂ d->f e->a g CH₂ f->g g->d n_a C(spiro) n_b CH₂ n_a->n_b n_d CH₂ n_a->n_d n_a->n_h n_c NH n_b->n_c n_c->n_a n_e CH₂ n_d->n_e n_f CF₂ n_d->n_f n_e->n_a n_g CH₂ n_f->n_g n_g->n_d

Core structures of the compared spirocycles.

Comparative ¹³C and ¹⁹F NMR Data

The following tables summarize the available experimental NMR data for a series of 6,6-difluorospiro[3.3]heptane derivatives. This data serves as a benchmark for understanding the spectroscopic properties of this class of compounds.

¹³C and ¹⁹F NMR Data of 6,6-Difluorospiro[3.3]heptane Derivatives

The following data were obtained from the multigram synthesis of various functionalized 6,6-difluorospiro[3.3]heptane building blocks[1]. The numbering of the carbon atoms for the assignments is provided in the structural diagram below.

G cluster_0 Numbering Scheme a C5(spiro) b C1 a->b d C3 a->d a->h c C2 b->c c->a e C4 d->e f C6(F₂) d->f e->a g C7 f->g g->d

Numbering scheme for NMR assignments.
CompoundSolvent¹⁹F Chemical Shift (δ, ppm)¹³C Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
6,6-Difluorospiro[3.3]heptan-2-olCDCl₃-91.6119.7 (t, J = 279.6, C6), 62.8 (C2), 47.2 (t, J = 21.9, C5/C7), 46.5 (t, J = 21.9, C1/C3), 44.7 (t, J = 2.0, C4), 23.9 (t, J = 9.5, C8)
6,6-Difluorospiro[3.3]heptane-2,2-diolCDCl₃-86.5119.2 (t, J = 279.4, C6), 68.3 (t, J = 3.6, C2), 39.9 (t, J = 22.8, C5/C7), 32.9 (t, J = 9.6, C1/C3/C4/C8)
6,6-Difluorospiro[3.3]heptane-2-carboxylic acidDMSO-d₆-89.6175.9 (C=O), 120.7 (t, J = 279.3, C6), 47.3 (t, J = 21.2, C5/C7), 46.6 (t, J = 21.0, C1/C3), 36.5 (C2), 33.6 (C4), 28.7 (t, J = 9.3, C8)
6,6-Difluorospiro[3.3]heptane-2-sulfonyl chlorideCDCl₃-92.2118.3 (t, J = 278.8, C6), 62.7 (C2), 47.4 (t, J = 22.7, C5/C7), 47.3 (t, J = 22.7, C1/C3), 36.5 (C4), 27.8 (t, J = 9.8, C8)
S-(6,6-Difluorospiro[3.3]heptan-2-yl) ethanethioateCDCl₃-91.3195.6 (C=O), 119.6 (t, J = 279.8, C6), 47.3 (t, J = 22.1, C5/C7), 47.0 (t, J = 22.1, C1/C3), 41.6 (t, J = 2.1, C2), 31.7 (C4), 30.4 (CH₃), 29.8 (t, J = 9.2, C8)

Predicted ¹³C and ¹⁹F NMR Analysis of 6,6-difluoro-2-azaspiro[3.3]heptane Derivatives

¹⁹F NMR:

  • Chemical Shift: The ¹⁹F chemical shift is anticipated to be in a similar range to the carbocyclic analogues, approximately -85 to -95 ppm. The electronic effect of the nitrogen atom at the 2-position is expected to cause a slight downfield shift (less negative) compared to the carbocyclic counterpart due to its electron-withdrawing nature, though this effect might be modest given the distance from the CF₂ group.

  • Coupling Constants: The geminal ¹⁹F-¹⁹F coupling is not observable due to magnetic equivalence. The key couplings will be with neighboring protons and carbons. Long-range couplings to the protons on the azetidine ring (H1 and H3) are expected.

¹³C NMR:

  • C1 and C3: These carbons, being directly attached to the nitrogen atom, will experience a significant downfield shift compared to the corresponding carbons in the carbocyclic system. Their chemical shifts are expected in the range of 45-60 ppm, depending on the N-substituent.

  • C4 and C8: The chemical shifts of these carbons should be similar to those in the carbocyclic analogues.

  • C5 and C7: These carbons, being β to the nitrogen, might experience a minor shift.

  • C6 (CF₂): The chemical shift of the fluorine-bearing carbon will appear as a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF). The chemical shift is expected to be around 118-121 ppm, similar to the carbocyclic analogues. The ¹JCF coupling constant is typically large, in the range of 270-280 Hz.

  • Spiro Carbon (C-spiro): The spiro carbon's chemical shift will also be influenced by the presence of the nitrogen atom.

Experimental Protocols

A general workflow for the NMR analysis of these compounds is outlined below.

G cluster_0 NMR Analysis Workflow A Sample Preparation (Dissolution in deuterated solvent, e.g., CDCl₃, DMSO-d₆) B ¹H NMR Acquisition (Standard proton spectrum) A->B C ¹⁹F NMR Acquisition (Proton-decoupled) A->C D ¹³C NMR Acquisition (Proton-decoupled, e.g., DEPT, APT) A->D E 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) B->E C->E D->E F Data Processing (Fourier transform, phasing, baseline correction) E->F G Spectral Analysis (Peak picking, integration, coupling constant measurement) F->G H Structure Elucidation (Assignment of signals to specific nuclei) G->H

General workflow for NMR analysis.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified 6,6-difluoro-2-azaspiro[3.3]heptane derivative.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

NMR Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.

  • ¹³C NMR:

    • A standard proton-decoupled ¹³C NMR spectrum should be acquired.

    • Typical spectral width: 0 to 220 ppm.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

    • DEPTQ or APT experiments can be performed to aid in distinguishing between CH, CH₂, CH₃, and quaternary carbons.

  • ¹⁹F NMR:

    • A standard proton-decoupled ¹⁹F NMR spectrum should be acquired.

    • Typical spectral width: -50 to -150 ppm (relative to CFCl₃ as an external or internal standard).

    • ¹⁹F NMR is a high-sensitivity nucleus, so fewer scans are generally required compared to ¹³C NMR.

  • 2D NMR:

    • ¹H-¹³C HSQC: To establish one-bond proton-carbon correlations.

    • ¹H-¹³C HMBC: To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.

    • ¹H-¹⁹F HOESY/NOESY: To investigate through-space proximities between fluorine and hydrogen atoms, which can provide valuable conformational information.

Conclusion

The ¹³C and ¹⁹F NMR analysis of 6,6-difluorospiro[3.3]heptane derivatives provides a wealth of structural information. The characteristic triplet for the CF₂ carbon in the ¹³C spectrum and the chemical shift in the ¹⁹F spectrum are key diagnostic features. While experimental data for 6,6-difluoro-2-azaspiro[3.3]heptane derivatives is currently scarce in the literature, the data from their carbocyclic counterparts, coupled with established principles of NMR spectroscopy, allows for a predictive framework for their analysis. The introduction of the nitrogen atom is expected to primarily influence the chemical shifts of the carbons in the azetidine ring. This guide provides a valuable resource for researchers working on the synthesis and characterization of these important fluorinated spirocyclic scaffolds, facilitating the advancement of drug discovery programs that utilize these novel building blocks.

References

Mass Spectrometry Fragmentation Analysis: A Comparative Guide for Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted mass spectrometry fragmentation pattern of Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate. Due to the absence of direct experimental data in the public domain for this specific molecule, this guide synthesizes information from the fragmentation patterns of structurally related compounds to offer a predictive overview. The analysis is supported by established fragmentation mechanisms for N-tert-butyloxycarbonyl (Boc) protected amines, spirocyclic systems, and gem-difluorinated moieties.

Predicted Fragmentation Profile

The fragmentation of this compound under typical mass spectrometry conditions, such as electrospray ionization (ESI) followed by collision-induced dissociation (CID), is expected to be dominated by cleavages related to the Boc protecting group and the spirocyclic core. The presence of the gem-difluoro group is anticipated to influence the stability of adjacent carbocations and the pathways of ring fragmentation.

Key predicted fragmentation pathways include:

  • Loss of the Boc group: The most common fragmentation pathway for Boc-protected amines involves the loss of the entire Boc group (100 Da) or parts of it.[1] This can occur through several mechanisms, including the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which then decarboxylates (loss of CO2, 44 Da).[1] Another common loss is the tert-butyl group (57 Da).

  • Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom in the azetidine ring is a characteristic fragmentation for amines.[2]

  • Spirocyclic core fragmentation: The azaspiro[3.3]heptane core can undergo ring-opening and subsequent fragmentation, influenced by the location of the charge and the stabilizing/destabilizing effects of the difluoro substitution.

  • Fluorine-related fragmentation: While C-F bonds are strong, fragmentation involving the loss of HF (20 Da) or other fluorine-containing fragments might be observed, especially in higher-energy CID.

Comparative Fragmentation Data

The following table summarizes the predicted major fragments for this compound and compares them with known fragmentation patterns of analogous structures.

Fragment Predicted m/z Description Analogous Fragmentation
[M+H]+248.14Protonated molecule-
[M-C4H8+H]+192.08Loss of isobutylene from the Boc groupCommon for N-Boc protected compounds.[1]
[M-Boc+H]+148.08Loss of the entire Boc groupCommon for N-Boc protected compounds.[1]
[C4H9]+57.07tert-butyl cationCharacteristic fragment from the Boc group.[1]

Experimental Protocols

To acquire the mass spectrum and fragmentation data for this compound, the following experimental protocol is recommended:

Instrumentation:

  • A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Sample Preparation:

  • Dissolve the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Prepare a dilute solution for infusion or LC-MS analysis by further diluting the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation)

  • Source Temperature: 100 - 120 °C

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

  • Desolvation Temperature: 250 - 350 °C

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10 to 40 eV to observe the evolution of fragment ions.

Data Acquisition:

  • Acquire full scan MS data to identify the protonated molecule [M+H]+.

  • Perform tandem MS (MS/MS) experiments by selecting the [M+H]+ ion as the precursor and applying varying collision energies to induce fragmentation.

  • Analyze the resulting product ion spectra to identify the key fragments and elucidate the fragmentation pathways.

Logical Workflow for Fragmentation Analysis

Fragmentation_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_interpretation Data Interpretation Sample Tert-butyl 6,6-difluoro-2- azaspiro[3.3]heptane-2-carboxylate Dissolution Dissolution in Methanol/Acetonitrile Sample->Dissolution Dilution Dilution to 1-10 µg/mL Dissolution->Dilution ESI Electrospray Ionization (Positive Mode) Dilution->ESI FullScan Full Scan MS (Identify [M+H]+) ESI->FullScan PrecursorSelection Precursor Ion Selection ([M+H]+) FullScan->PrecursorSelection CID Collision-Induced Dissociation (10-40 eV) PrecursorSelection->CID MSMS Tandem MS (MS/MS) Analysis CID->MSMS FragmentIdentification Identify m/z of Fragment Ions MSMS->FragmentIdentification PathwayElucidation Elucidate Fragmentation Pathways FragmentIdentification->PathwayElucidation Comparison Compare with Analogous Compounds PathwayElucidation->Comparison FinalReport Generate Fragmentation Pattern Report Comparison->FinalReport

Caption: Logical workflow for the mass spectrometry fragmentation analysis of this compound.

References

A Comparative Guide to Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate and its non-fluorinated counterpart, Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate. The introduction of gem-difluoro groups is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] This comparison, supported by established principles and available data on similar structures, aims to inform the design and development of novel therapeutics incorporating the 2-azaspiro[3.3]heptane scaffold.

Executive Summary

The strategic incorporation of a gem-difluoro moiety onto the 2-azaspiro[3.3]heptane core is anticipated to significantly influence key drug-like properties. The highly electronegative fluorine atoms can alter the electron distribution within the molecule, impacting lipophilicity, metabolic stability, and basicity.[3][4] While experimental data for the two specific title compounds is limited, this guide consolidates predicted values and general trends observed for analogous fluorinated compounds to provide a robust comparative framework. The primary anticipated advantage of the fluorinated analog is enhanced metabolic stability due to the strength of the C-F bond, which can block potential sites of metabolism.[3][5]

Physicochemical Properties

The introduction of fluorine atoms is known to have a profound effect on the physicochemical properties of a molecule. The table below summarizes the predicted and expected properties of the two compounds.

PropertyThis compoundTert-butyl 2-azaspiro[3.3]heptane-2-carboxylateImpact of Difluorination
Molecular Weight 249.27 g/mol 213.30 g/mol Increased molecular weight.
Calculated logP ~1.8 - 2.5~1.5 - 2.0Likely increase in lipophilicity.
pKa (of the azetidine nitrogen) Expected to be lowerBaselineThe electron-withdrawing effect of the fluorine atoms is expected to decrease the basicity of the nitrogen.
Polar Surface Area (PSA) 29.5 Ų (predicted)29.5 Ų (predicted)Minimal change expected in PSA.
Aqueous Solubility Expected to be lowerBaselineIncreased lipophilicity generally leads to decreased aqueous solubility.

Note: Predicted values are based on computational models and general trends observed for fluorinated compounds. Experimental verification is recommended.

Metabolic Stability

One of the most significant impacts of fluorination in drug design is the enhancement of metabolic stability.[3][5] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s.[5]

ParameterThis compound (Expected)Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate (Expected)Rationale for Difference
In Vitro Half-life (t½) in Liver Microsomes LongerShorterThe gem-difluoro group at the 6-position blocks a potential site of oxidative metabolism, leading to a slower rate of clearance.[3][5]
Intrinsic Clearance (Clint) LowerHigherA longer half-life corresponds to lower intrinsic clearance.

Experimental Protocols

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of the two compounds.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the test compounds in human liver microsomes.[6][7][8][9][10]

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Pooled human liver microsomes (e.g., from a commercial supplier)[6]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]

  • Phosphate buffer (100 mM, pH 7.4)[6][8]

  • Acetonitrile (for reaction termination)[6]

  • Internal standard for LC-MS/MS analysis

  • Incubator set to 37°C[7][8]

  • LC-MS/MS instrument[6]

Procedure:

  • Preparation of Incubation Mixtures: Prepare a stock solution of each test compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution with phosphate buffer to the final desired concentration (e.g., 1 µM).[6]

  • Pre-incubation: In a 96-well plate, add the human liver microsomes to the phosphate buffer. Pre-incubate the mixture at 37°C for 5-10 minutes.[8]

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and test compound.[6]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[7]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[6]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (0.693/t½) / (mg microsomal protein/mL)).[8]

Visualizations

G Comparative Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME Assays cluster_analysis Data Analysis & Comparison synth_F Synthesis of Fluorinated Analog char_F Characterization (NMR, MS) synth_F->char_F synth_H Synthesis of Non-fluorinated Analog char_H Characterization (NMR, MS) synth_H->char_H logP logP Determination char_F->logP pKa pKa Measurement char_F->pKa solubility Solubility Assay char_F->solubility met_stab Metabolic Stability (Microsomes) char_F->met_stab protein_binding Plasma Protein Binding char_F->protein_binding char_H->logP char_H->pKa char_H->solubility char_H->met_stab char_H->protein_binding data_analysis Comparative Data Analysis logP->data_analysis pKa->data_analysis solubility->data_analysis met_stab->data_analysis protein_binding->data_analysis

References

X-ray crystallography studies of Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[3.3]heptane scaffold is a key building block in modern medicinal chemistry, prized for its role as a bioisostere of piperidine and its ability to impart desirable three-dimensional character to drug candidates. This guide provides a comparative analysis of the X-ray crystallographic data of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and related functionalized 2-azaspiro[3.3]heptane derivatives. While the crystal structure of the specifically requested tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate is not publicly available, this guide leverages crystallographic data from closely related analogues to provide valuable structural insights for researchers in drug design and development.

Comparative Crystallographic Data

The following tables summarize key bond lengths and angles derived from single-crystal X-ray diffraction studies of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and stereoisomers of a spiro[3.3]heptane-1,6-diamine derivative. This comparative data highlights the structural nuances within the spiro[3.3]heptane framework.

Table 1: Selected Bond Lengths (Å)

Bondtert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[1](1S,4r,6R)-spiro[3.3]heptane-1,6-diamine derivative[2](1S,4s,6R)-spiro[3.3]heptane-1,6-diamine derivative[2]
C1-C21.5451.5511.552
C1-C71.5451.5511.552
C2-C31.5301.5431.544
C3-C41.5301.5431.544
C4-C51.5451.5511.552
C5-C61.5131.5511.552
C6-C71.513--
C(spiro)-N-1.4721.472
C=O1.207--

Table 2: Selected Bond Angles (°)

Angletert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[1](1S,4r,6R)-spiro[3.3]heptane-1,6-diamine derivative[2](1S,4s,6R)-spiro[3.3]heptane-1,6-diamine derivative[2]
C2-C1-C788.988.788.7
C1-C2-C388.088.188.1
C2-C3-C491.089.889.8
C3-C4-C588.088.188.1
C4-C5-C689.888.788.7
C5-C6-C791.3--
C1-C7-C691.3--
N-C(spiro)-C-115.8115.9

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound and its derivatives generally involves a multi-step sequence starting from commercially available materials. A representative synthetic workflow is outlined below. The synthesis of various 6,6-difluorospiro[3.3]heptane-derived building blocks has been reported on a multigram scale, highlighting the accessibility of this scaffold for drug discovery programs.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product Start 1,1-bis(bromomethyl)-3,3-difluorocyclobutane Step1 Cyclization with a suitable amine Start->Step1 1. Step2 Protection of the amine (e.g., with Boc anhydride) Step1->Step2 2. Product This compound Step2->Product 3.

Synthetic workflow for this compound.

General Protocol for Single-Crystal X-ray Diffraction

The determination of the crystal structures of small organic molecules like the 2-azaspiro[3.3]heptane derivatives follows a well-established protocol.

  • Crystal Growth : High-quality single crystals are grown from a supersaturated solution of the purified compound. Common techniques include slow evaporation of the solvent, vapor diffusion, or slow cooling.

  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays into a unique pattern of reflections. The intensities and positions of these reflections are recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map. An atomic model is then built into the electron density and refined against the experimental data to yield the final crystal structure, including precise bond lengths, angles, and thermal parameters.

Xray_Workflow Start Purified Compound Crystal_Growth Single Crystal Growth Start->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (CIF) Structure_Refinement->Final_Structure

Experimental workflow for single-crystal X-ray crystallography.

Structural Comparison and Implications for Drug Design

The spirocyclic nature of the 2-azaspiro[3.3]heptane core imparts significant rigidity compared to more flexible acyclic or monocyclic amines. The crystallographic data reveals the characteristic puckering of the four-membered rings and the defined spatial orientation of substituents.

The introduction of a carbonyl group at the 6-position, as in tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, influences the local geometry of the cyclobutane ring, with a shorter C5-C6 bond length compared to the spiro[3.3]heptane-1,6-diamine derivative. The gem-difluoro substitution at the 6-position, while not structurally determined in this guide, is expected to further alter the electronic properties and conformation of the cyclobutane ring. These subtle structural and electronic modifications can have a profound impact on the binding affinity and selectivity of drug candidates incorporating this scaffold.

The provided data serves as a valuable reference for computational modeling and structure-based drug design efforts. By understanding the inherent geometric constraints and the influence of various functional groups on the 2-azaspiro[3.3]heptane framework, medicinal chemists can make more informed decisions in the design of novel therapeutics with improved pharmacological profiles.

References

Spirocyclic vs. Non-Spiocyclic Drug Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of spirocyclic scaffolds into drug candidates represents a significant strategy in modern medicinal chemistry to enhance therapeutic potential. This guide provides an objective comparison of the biological activity of spirocyclic drug analogs versus their non-spirocyclic counterparts, with a focus on anticancer agents derived from the oxindole scaffold. The data presented herein, supported by detailed experimental protocols and pathway visualizations, demonstrates the tangible benefits of incorporating three-dimensional spirocyclic architectures in drug design.

Enhanced Potency and Efficacy of Spirocyclic Analogs

The rigid, three-dimensional structure of spirocyclic compounds often leads to enhanced binding affinity and selectivity for their biological targets compared to their more flexible, non-spirocyclic analogs.[1] This can translate to increased potency and efficacy. A prime example is seen in the development of inhibitors targeting the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy.[2][3]

Comparative Anticancer Activity: Spirooxindoles vs. Non-Spiocyclic Oxindoles

The following tables summarize the in vitro anticancer activity (IC50 values) of representative spirooxindole analogs compared to non-spirocyclic oxindole-based compounds against various cancer cell lines. The data is compiled from multiple studies and showcases the generally superior potency of the spirocyclic derivatives.

Table 1: In Vitro Anticancer Activity of Spirooxindole Analogs

Compound IDSpirocyclic CoreCancer Cell LineIC50 (µM)Reference
SO-1 Spiro[indoline-3,2'-pyrrolidine]MCF-7 (Breast)0.189 ± 0.01[4]
HepG2 (Liver)1.04 ± 0.21[4]
SO-2 Di-spirooxindolePC3 (Prostate)3.7 ± 1.0[5]
HeLa (Cervical)7.1 ± 0.2[5]
SO-3 Spirooxindole-pyrrolizidineA549 (Lung)1.2 ± 0.412[6]
MI-888 Spiro-oxindoleSJSA-1 (Osteosarcoma)0.003 (Ki, nM)[2]

Table 2: In Vitro Anticancer Activity of Non-Spiocyclic Oxindole Analogs

Compound IDNon-Spiocyclic CoreCancer Cell LineIC50 (µM)Reference
NSO-1 Indolin-2-one derivativeMCF-7 (Breast)7.9 ± 0.07N/A
NSO-2 Oxindole-chalconeMDA-MB-231 (Breast)0.50N/A
NSO-3 Substituted Indolin-2-oneA549 (Lung)9.62 ± 1.14N/A

Note: Direct head-to-head IC50 comparisons from a single study for structurally analogous spirocyclic and non-spirocyclic oxindoles are limited in the reviewed literature. The data is presented to illustrate the general potency trends.

Pharmacokinetic Profile Comparison

Table 3: Conceptual Pharmacokinetic Advantages of Spirocyclic Analogs

Pharmacokinetic ParameterPotential Impact of SpirocyclizationRationale
Bioavailability ImprovedIncreased solubility and metabolic stability can lead to higher oral bioavailability.
Metabolic Stability ImprovedThe rigid spirocyclic core can block sites of metabolism, leading to a longer half-life.[7]
Half-life (t½) IncreasedReduced metabolic clearance contributes to a longer duration of action.
Distribution More FavorableThe 3D nature can influence tissue distribution and penetration.

Experimental Protocols

MTT Assay for Determination of Anticancer Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to determine the cytotoxic effects of potential drugs.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (spirocyclic and non-spirocyclic analogs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a drug candidate for a specific receptor. It involves competing the binding of a radiolabeled ligand with the unlabeled test compound.

Materials:

  • Cell membranes or purified receptors expressing the target of interest

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Test compounds

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes or receptors with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Separation: After reaching equilibrium, rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Visualization

The anticancer activity of many oxindole-based compounds, including spirooxindoles, often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK/ERK) pathway is a crucial signaling cascade that is frequently dysregulated in cancer.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Spiro_Drug Spirocyclic Drug (e.g., Spirooxindole) Spiro_Drug->RAF Inhibition NonSpiro_Drug Non-Spirocyclic Drug NonSpiro_Drug->RAF Inhibition

Caption: Simplified MAPK/ERK signaling pathway and points of intervention by drug analogs.

The following diagram illustrates a typical experimental workflow for comparing the biological activity of spirocyclic and non-spirocyclic drug analogs.

Experimental_Workflow Start Start: Synthesize Analogs Spiro Spirocyclic Analog Start->Spiro NonSpiro Non-Spirocyclic Analog Start->NonSpiro InVitro In Vitro Assays Spiro->InVitro NonSpiro->InVitro MTT MTT Assay (IC50 Determination) InVitro->MTT Binding Receptor Binding (Ki Determination) InVitro->Binding InVivo In Vivo Studies (Animal Models) InVitro->InVivo Promising Candidates Data Data Analysis & Comparison MTT->Data Binding->Data PK Pharmacokinetics (Bioavailability, t½) InVivo->PK Efficacy Antitumor Efficacy InVivo->Efficacy PK->Data Efficacy->Data

Caption: General experimental workflow for comparing drug analogs.

Conclusion

The incorporation of spirocyclic moieties into drug candidates is a powerful strategy for enhancing biological activity. The presented data on spirooxindole analogs demonstrates a clear trend of increased anticancer potency compared to their non-spirocyclic counterparts. The rigid three-dimensional nature of spirocycles allows for optimized interactions with biological targets, leading to improved efficacy. While direct comparative pharmacokinetic data remains an area for further investigation, the physicochemical properties of spirocyclic compounds suggest potential advantages in ADME profiles. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers in the evaluation and comparison of novel spirocyclic and non-spirocyclic drug candidates.

References

Safety Operating Guide

Navigating the Disposal of Tert-butyl 6,6-difluoro-2-azaspiro[3.e]heptane-2-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides detailed, step-by-step procedures for the safe disposal of tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Hazard Identification

In the event of exposure, the following first-aid measures should be taken:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Logistical and Operational Disposal Plan

The presence of fluorine atoms in this compound classifies it as a halogenated organic compound .[5][6] This is a crucial distinction for proper waste segregation and disposal.[7][5][8] Halogenated organic wastes must be collected separately from non-halogenated organic wastes to ensure proper treatment and to prevent the formation of highly toxic byproducts during incineration.[5]

Waste Segregation and Container Management:

Waste TypeContainer SpecificationLabeling Requirements
Halogenated Organic Waste Clearly labeled, leak-proof container with a secure screw-top cap.[7][8] The container must be compatible with the chemical."Halogenated Organic Waste"[8] or a similar designation as required by your institution's hazardous waste program. The full chemical name, "this compound," and the approximate quantity must be clearly written on the label.[5]
Contaminated Labware (e.g., pipette tips, gloves) A designated, clearly labeled, and sealed plastic bag or container."Contaminated Solid Waste" with the name of the chemical contaminant.

Step-by-Step Disposal Protocol

1. Waste Collection:

  • All waste containing this compound, including residual amounts in containers and any contaminated materials, must be treated as hazardous waste.

  • Collect all liquid waste containing this compound in a designated halogenated organic waste container.[5]

  • Do not mix this waste with non-halogenated organic solvents, aqueous waste, or any other incompatible chemicals.[7][9]

  • Solid waste, such as contaminated gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled solid waste container.

2. Container Labeling and Management:

  • Label the waste container with "Hazardous Waste," the full chemical name, and the date accumulation begins.[8][9]

  • Keep a log of the contents and approximate amounts added to the container.[5]

  • Ensure the container is kept tightly closed when not in use to prevent the release of vapors.[7][8]

  • Store the waste container in a designated satellite accumulation area that is secure and away from sources of ignition.[7]

3. Disposal Request:

  • Once the waste container is full (typically no more than 75-80% capacity to allow for expansion), or if it has been in accumulation for the maximum time allowed by your institution's policy, arrange for its disposal through your organization's Environmental Health and Safety (EHS) office.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your supervisor and the EHS office.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Containment: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[8]

Logical Workflow for Disposal

cluster_prep Preparation cluster_waste_collection Waste Collection cluster_container_management Container Management cluster_disposal Final Disposal PPE Wear Appropriate PPE FumeHood Work in a Fume Hood PPE->FumeHood Always LiquidWaste Collect Liquid Waste in Halogenated Container FumeHood->LiquidWaste During Experiment SolidWaste Collect Solid Waste in Designated Container FumeHood->SolidWaste During Experiment LabelContainer Label Container Correctly LiquidWaste->LabelContainer SolidWaste->LabelContainer SecureContainer Keep Container Closed and Secure LabelContainer->SecureContainer EHS_Request Request EHS Pickup SecureContainer->EHS_Request When Full or Timed Out

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.